molecular formula C8H8ClNO4S B1330892 Methyl [4-(chlorosulfonyl)phenyl]carbamate CAS No. 21926-53-4

Methyl [4-(chlorosulfonyl)phenyl]carbamate

Cat. No.: B1330892
CAS No.: 21926-53-4
M. Wt: 249.67 g/mol
InChI Key: PXQWDWGLZDPBET-UHFFFAOYSA-N
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Description

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-(4-chlorosulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWDWGLZDPBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346408
Record name methyl [4-(chlorosulfonyl)phenyl]carbamate
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Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21926-53-4
Record name methyl [4-(chlorosulfonyl)phenyl]carbamate
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Record name methyl N-[4-(chlorosulfonyl)phenyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound (CAS No: 21926-53-4) is a bifunctional molecule containing both a reactive chlorosulfonyl group and a carbamate moiety.[1] This unique structural combination makes it a versatile reagent for introducing the sulfonylcarbamate pharmacophore into target molecules. The chlorosulfonyl group is a precursor to sulfonamides, a class of compounds with a broad spectrum of biological activities, while the carbamate group can influence the physicochemical properties and metabolic stability of a drug candidate. This guide will explore the most common and effective methods for the laboratory-scale synthesis of this important building block.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Chlorosulfonation of Methyl Phenylcarbamate

This is a direct and efficient approach where the commercially available Methyl Phenylcarbamate is subjected to chlorosulfonation to introduce the chlorosulfonyl group onto the phenyl ring.

Route 2: Two-Step Synthesis from 4-Aminophenol

This route involves the initial protection of the amino group of 4-aminophenol as a methyl carbamate, followed by the chlorosulfonation of the resulting intermediate. An alternative starting material for this route is 4-aminophenyl methylcarbamate, which has been reported to be a highly effective precursor, leading to yields exceeding 92%.[1]

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound via the two routes described above.

Detailed Protocol for Route 1: Chlorosulfonation of Methyl Phenylcarbamate

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.

Reaction Scheme:

G Methyl Phenylcarbamate Methyl Phenylcarbamate This compound This compound Methyl Phenylcarbamate->this compound Chlorosulfonic Acid (ClSO3H) 0-5 °C, then 25 °C G 4-Aminophenyl Methylcarbamate 4-Aminophenyl Methylcarbamate This compound This compound 4-Aminophenyl Methylcarbamate->this compound Chlorosulfonic Acid (ClSO3H) 0-5 °C, then 60 °C G cluster_0 Synthesis Stage Start Start Select Starting Material Select Starting Material Start->Select Starting Material Route 1: Methyl Phenylcarbamate Route 1: Methyl Phenylcarbamate Select Starting Material->Route 1: Methyl Phenylcarbamate Route 1 Route 2: 4-Aminophenyl Methylcarbamate Route 2: 4-Aminophenyl Methylcarbamate Select Starting Material->Route 2: 4-Aminophenyl Methylcarbamate Route 2 Chlorosulfonation Chlorosulfonation Route 1: Methyl Phenylcarbamate->Chlorosulfonation Route 2: 4-Aminophenyl Methylcarbamate->Chlorosulfonation Reaction Reaction Chlorosulfonation->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

References

physicochemical properties of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of this compound. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical processes. This compound, with the CAS number 21926-53-4, is a significant intermediate in the synthesis of various pharmaceutical and agrochemical agents due to its reactive chlorosulfonyl and carbamate functional groups.[1]

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a chlorosulfonyl group and a carbamate functionality attached to a phenyl ring.[1] This unique structure imparts a high degree of reactivity, making it a versatile building block in organic synthesis.

General Properties

The fundamental are summarized in the table below.

PropertyValueSource
IUPAC Name methyl N-(4-chlorosulfonylphenyl)carbamate[1]
CAS Number 21926-53-4[1]
Molecular Formula C₈H₈ClNO₄S[1]
Molecular Weight 249.67 g/mol [1]
Appearance Solid[1]
Canonical SMILES COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl[1]
InChI Key PXQWDWGLZDPBET-UHFFFAOYSA-N[1]
Monoisotopic Mass 248.98625 Da[2]
Predicted Properties

Advanced computational tools have been used to predict various properties of the molecule, which are useful in analytical and modeling studies.

PropertyPredicted ValueSource
XlogP 2.0[2]
Collision Cross Section ([M+H]) 147.2 Ų[2]
Collision Cross Section ([M+Na]) 156.4 Ų[2]
Collision Cross Section ([M-H]) 151.7 Ų[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to achieve high yields and purity.

Synthetic Pathway

The primary synthetic route involves the chlorosulfonation of a substituted aniline followed by carbamoylation.

G Synthesis of this compound A 4-Aminophenol C Chlorosulfonated Intermediate A->C Chlorosulfonation B Chlorosulfonic Acid B->C E This compound C->E Carbamoylation D Methyl Isocyanate or Methyl Carbamate D->E

A simplified diagram of the synthesis pathway.
Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis is as follows:

  • Starting Material Preparation : The synthesis typically begins with 4-aminophenol or a similar derivative.[1]

  • Chlorosulfonation : The starting material is treated with chlorosulfonic acid. This step introduces the reactive chlorosulfonyl group onto the phenyl ring.[1] The reaction is highly exothermic and requires careful temperature control.

  • Carbamoylation : The resulting chlorosulfonated intermediate is then reacted with methyl isocyanate or methyl carbamate to form the final product, this compound.[1] This step forms the carbamate linkage.

  • Workup and Isolation : The reaction mixture is typically quenched with ice water, and the solid product is collected by filtration.

Experimental Protocol: Purification

Due to the reactive nature of the chlorosulfonyl group, purification requires specific techniques to prevent hydrolysis.[1]

  • Recrystallization : This is a common method for purifying the crude product.[1] A mixed solvent system is often employed to achieve optimal selectivity and yield.

  • Solvent Selection : The choice of solvent is critical and can significantly impact reaction efficiency and product purity. Dichloromethane has been shown to provide high yield and purity.[1]

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR provide detailed structural information.[1]

  • ¹H NMR : In a deuterated chloroform (CDCl₃) solvent, the aromatic protons typically appear as a multiplet in the range of δ 7.3-7.9 ppm. This downfield shift is due to the electron-withdrawing effects of the chlorosulfonyl and carbamate groups.[1]

  • ¹³C NMR : The carbon spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carbamate, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule.

  • Molecular Ion Peak : The molecular ion peak appears at an m/z of approximately 249.7 for the ³⁵Cl isotope. A characteristic M+2 peak at m/z 251.7, with about one-third the intensity, confirms the presence of a single chlorine atom.[1]

  • Fragmentation Pattern : Common fragmentation pathways include the loss of the methoxycarbonyl group (COOCH₃, 59 Da) resulting in a fragment at m/z 190.0, and the loss of the chlorosulfonyl group (ClSO₂, 83 Da) leading to a fragment at m/z 141.0.[1]

G Mass Spectrometry Fragmentation Pathway Parent [M]+. m/z 249.7 Frag1 Loss of COOCH3 (59 Da) Parent->Frag1 Frag2 Loss of ClSO2 (83 Da) Parent->Frag2 Product1 [M - COOCH3]+ m/z 190.0 Frag1->Product1 Product2 [M - ClSO2]+ m/z 141.0 Frag2->Product2

Key fragmentation pathways in mass spectrometry.

Chemical Reactivity and Applications

The presence of the highly reactive chlorosulfonyl group allows for a variety of chemical transformations.

  • Nucleophilic Substitution : The chlorosulfonyl group is susceptible to nucleophilic attack, readily forming sulfonamide derivatives.[1]

  • Hydrolysis : The compound can undergo hydrolysis in the presence of water, yielding methyl carbamate and chlorosulfonic acid.[1]

These reactive properties make this compound a valuable intermediate in several fields:

  • Pharmaceuticals : It serves as a building block in the synthesis of various pharmaceutical agents.[1]

  • Agrochemicals : The compound is explored for its potential use as a herbicide or pesticide.[1]

  • Chemical Research : It is utilized in laboratory settings to study the reaction mechanisms of carbamates and sulfonamides.[1]

G Workflow for Compound Analysis and Application cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_application Applications Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Pharma Pharmaceuticals NMR->Pharma Agro Agrochemicals NMR->Agro Research Chemical Research NMR->Research MS->Pharma MS->Agro MS->Research

Logical workflow from synthesis to application.

Safety and Handling

Due to the reactive nature of the chlorosulfonyl group, this compound should be handled with care. It is classified as a substance that can cause severe skin burns and eye damage.[3]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Handling : Use only with adequate ventilation and avoid breathing fumes. Wash hands thoroughly after handling.[3]

  • Storage : Store in a tightly-closed container in a cool, dry place away from sources of ignition.[3][4]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][5]

References

An In-depth Technical Guide to Methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS Number: 21926-53-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a synthetic organic compound of interest in medicinal chemistry and agrochemical research. Its bifunctional nature, featuring a reactive chlorosulfonyl group and a carbamate moiety, makes it a versatile intermediate for the synthesis of a diverse range of derivatives, particularly sulfonamides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on quantitative data and detailed experimental protocols. The document also explores the general mechanism of action for carbamate compounds as enzyme inhibitors, providing a basis for the potential biological activity of this molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₈ClNO₄S.[1] Its structure consists of a central phenyl ring substituted with a chlorosulfonyl group and a methylcarbamate group at the para position. The presence of both electron-withdrawing groups significantly influences the reactivity of the molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21926-53-4[1]
Molecular Formula C₈H₈ClNO₄S[1]
Molecular Weight 249.67 g/mol [1]
Physical Form Solid
Purity ≥95%
Predicted XlogP 2.0[2]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueDataSource
¹H NMR (CDCl₃) Aromatic Protons: δ 7.3-7.9 ppm (complex multiplet)[1]
Mass Spectrometry (EI) Molecular Ion (M+): m/z 190.0 (loss of COOCH₃), m/z 141.0 (loss of ClSO₂)[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable 4-aminophenyl derivative. The general synthetic pathway involves chlorosulfonation followed by carbamoylation.[1]

General Synthesis Pathway

The synthesis begins with the chlorosulfonation of a 4-aminophenyl precursor, such as 4-aminophenol, using chlorosulfonic acid. This introduces the reactive chlorosulfonyl group onto the phenyl ring. The subsequent step involves the formation of the carbamate moiety. This is achieved by reacting the chlorosulfonated intermediate with a methylating agent like methyl isocyanate or methyl carbamate.[1]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Carbamoylation 4-Aminophenol 4-Aminophenol Chlorosulfonated_Intermediate Chlorosulfonated_Intermediate 4-Aminophenol->Chlorosulfonated_Intermediate Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic_Acid Methyl_4_chlorosulfonyl_phenyl_carbamate Methyl_4_chlorosulfonyl_phenyl_carbamate Chlorosulfonated_Intermediate->Methyl_4_chlorosulfonyl_phenyl_carbamate Methyl Isocyanate Methyl_Isocyanate Methyl_Isocyanate

General Synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Note: As a specific detailed protocol for this exact compound is not publicly available, the following is a representative procedure based on the synthesis of similar compounds.

Step 1: Synthesis of 4-amino-3-(chlorosulfonyl)phenol

  • In a fume hood, to a stirred solution of 4-aminophenol (1 equivalent) in a suitable inert solvent (e.g., chloroform) at 0-5 °C, add chlorosulfonic acid (1.1 equivalents) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield the chlorosulfonated intermediate.

Step 2: Synthesis of this compound

  • Dissolve the dried chlorosulfonated intermediate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.

  • Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.

  • To this mixture, add methyl isocyanate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This group is susceptible to nucleophilic attack, making the compound a valuable precursor for the synthesis of sulfonamides.[1]

Nucleophilic Substitution: The chlorine atom on the sulfonyl group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is the basis for its primary application as a synthetic intermediate.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed in the presence of water to the corresponding sulfonic acid.

Applications in Drug Development and Agrochemicals

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[1] The sulfonamide linkage, which can be readily formed from this compound, is a common feature in many pharmaceuticals, including antibacterial, diuretic, and hypoglycemic agents.

In the field of agrochemicals, carbamate and sulfonamide derivatives are known to exhibit herbicidal and pesticidal properties.[1] Therefore, this compound is a valuable starting material for the development of new crop protection agents.

Potential Mechanism of Action

While specific biological studies on this compound are not widely published, the carbamate functional group is a well-known pharmacophore. Carbamates, particularly N-methyl carbamates, are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3][4][5]

Acetylcholinesterase Inhibition

The proposed mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue in the active site of the enzyme. This process is analogous to the action of organophosphate insecticides. However, unlike the "irreversible" phosphorylation by organophosphates, the carbamoylation is typically reversible, with the enzyme being regenerated over time.[3]

G cluster_0 Enzyme-Inhibitor Interaction cluster_1 Consequence AChE Acetylcholinesterase (Active) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamoylation Carbamate Carbamate Inhibitor Carbamate->Carbamoylated_AChE Acetylcholine_Buildup Acetylcholine Accumulation Carbamoylated_AChE->Acetylcholine_Buildup Inhibition of Breakdown

Proposed Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a general protocol for assessing the acetylcholinesterase inhibitory activity of a compound like this compound.

Table 3: Experimental Workflow for AChE Inhibition Assay

StepProcedure
1. Reagent Preparation - Prepare stock solutions of the test compound and a positive control (e.g., eserine) in a suitable solvent (e.g., DMSO).- Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.- Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.- Prepare a solution of acetylcholinesterase (AChE) in buffer.
2. Assay Setup - In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations.
3. Enzyme Addition - Add the AChE solution to each well to initiate the pre-incubation.
4. Substrate Addition - Add the ATCI solution to each well to start the enzymatic reaction.
5. Measurement - Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
6. Data Analysis - Calculate the percentage of enzyme inhibition for each concentration of the test compound.- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its dual functionality allows for the straightforward synthesis of a wide array of sulfonamide and carbamate derivatives. While specific biological data for this compound is limited in the public domain, its structural motifs suggest that it may exhibit biological activity, potentially as an enzyme inhibitor. The provided synthetic outlines and experimental protocols serve as a foundation for researchers to further explore the properties and applications of this versatile molecule. Further investigation into its biological effects is warranted to fully elucidate its potential as a lead compound for new therapeutic or agricultural agents.

References

structure elucidation of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Introduction

This compound is a synthetic organic compound featuring a carbamate, a phenyl ring, and a chlorosulfonyl functional group. Its chemical formula is C₈H₈ClNO₄S, and its CAS number is 21926-53-4.[1][2][3] The molecule's structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and agrochemicals, as the reactive chlorosulfonyl group allows for the straightforward introduction of sulfonamide functionalities.[1] This guide provides a comprehensive overview of the analytical techniques and data interpretation used to elucidate and confirm its molecular structure.

Physicochemical and Structural Properties

A summary of the key identification and physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name methyl N-[4-(chlorosulfonyl)phenyl]carbamate[2]
CAS Number 21926-53-4[1][2]
Molecular Formula C₈H₈ClNO₄S[1][2]
Molecular Weight 249.67 g/mol [1]
Monoisotopic Mass 248.98625 Da[2]
Appearance White solid[1][4]
Purity ≥95%[5]

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure of this compound is achieved through the combined application of several spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The spectrum for a para-substituted benzene ring typically shows a distinct pattern of two doublets. The electron-withdrawing effects of the chlorosulfonyl and carbamate groups cause the aromatic protons to be deshielded, shifting their signals downfield.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.3 (variable)Singlet (broad)1HN-H (carbamate)
7.8-8.0Doublet2HAr-H (ortho to -SO₂Cl)
7.4-7.6Doublet2HAr-H (ortho to -NHCOOCH₃)
3.75Singlet3HO-CH ₃ (methyl ester)

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the symmetry of the para-substituted ring, only four signals are expected for the aromatic carbons, in addition to the carbonyl and methyl carbons.

Chemical Shift (δ) ppmAssignment
~153.5C =O (carbamate)
~142.0Ar-C -S
~138.5Ar-C -N
~129.0Ar-C H (ortho to -SO₂Cl)
~119.0Ar-C H (ortho to -NHCOOCH₃)
~52.5O-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretch
~1730C=O (carbamate)Stretch
1595, 1490C=C (aromatic)Stretch
1370, 1170S=O (sulfonyl chloride)Asymmetric & Symmetric Stretch
~1220C-O (ester)Stretch
~750C-H (aromatic)Out-of-plane bend (para-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Fragmentation Pattern The mass spectrum shows a molecular ion peak [M]⁺ at m/z 249, corresponding to the molecule with the ³⁵Cl isotope. A characteristic isotopic peak [M+2]⁺ is also observed at m/z 251 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[1] The base peak typically results from the loss of the methoxycarbonyl radical.[1]

m/zFragment IonDescription
249/251[C₈H₈ClNO₄S]⁺Molecular Ion ([M]⁺, [M+2]⁺)
190/192[C₇H₆ClNO₂S]⁺Loss of ·COOCH₃ (59 Da)
154[C₇H₆NO₂S]⁺Loss of Cl (35 Da) from [M-·COOCH₃]⁺
125[C₆H₄ClS]⁺Loss of HNCO (43 Da) from [M-·COOCH₃]⁺
90[C₆H₄N]⁺Loss of SO₂ (64 Da) from [C₇H₆NO₂S]⁺

Experimental Protocols

Standard protocols for the spectroscopic analyses are described below.

  • NMR Spectroscopy : A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : The IR spectrum is typically recorded using an FT-IR spectrometer. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry : Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Synthesis and Structure Confirmation Workflow

The structure elucidation process is a logical workflow that integrates data from multiple analytical techniques to arrive at an unambiguous structure.

cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start 4-Aminophenol Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 4-Amino-benzenesulfonyl chloride Step1->Intermediate Step2 Carbamoylation (Methyl Chloroformate) Intermediate->Step2 Product This compound Step2->Product MS Mass Spec (MW & Formula) Product->MS IR IR Spec (Functional Groups) Product->IR NMR NMR Spec (Connectivity) Product->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Confirmed_Structure Confirmed Structure Data_Integration->Confirmed_Structure

Caption: Synthesis and subsequent structure elucidation workflow.

The synthesis typically involves the chlorosulfonation of an amino-phenyl precursor followed by carbamoylation to yield the final product.[1] The identity of this product is then rigorously confirmed through a combination of spectroscopic methods.

Key Fragmentation Pathway

The fragmentation pathway in mass spectrometry provides strong evidence for the proposed structure by showing logical losses of stable neutral fragments and radicals.

mol [M]⁺ m/z = 249/251 frag1 [M - ·COOCH₃]⁺ m/z = 190/192 mol->frag1 - 59 Da frag2 [M - ·COOCH₃ - Cl]⁺ m/z = 154 frag1->frag2 - 35 Da frag3 [M - ·COOCH₃ - SO₂]⁺ m/z = 126/128 frag1->frag3 - 64 Da

Caption: Major fragmentation pathway in EI-Mass Spectrometry.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a consistent and unambiguous confirmation of the structure of this compound. The chemical shifts and coupling patterns in NMR confirm the para-substituted aromatic ring and the methyl carbamate moiety. IR spectroscopy validates the presence of key functional groups, including N-H, C=O, and S=O. Finally, mass spectrometry confirms the molecular weight and shows a fragmentation pattern that is perfectly aligned with the proposed structure. This multi-faceted analytical approach is fundamental in modern chemistry for the rigorous characterization of synthetic compounds.

References

Reactivity of the Chlorosulfonyl Group in Methyl [4-(chlorosulfonyl)phenyl]carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorosulfonyl group in Methyl [4-(chlorosulfonyl)phenyl]carbamate. This bifunctional molecule, containing both a reactive sulfonyl chloride and a carbamate moiety, serves as a versatile building block in medicinal chemistry and drug development. This document details the key reactions of the chlorosulfonyl group, provides experimental protocols for the synthesis of its derivatives, and explores its application in the context of signaling pathway modulation, with a specific focus on the inhibition of butyrylcholinesterase.

Introduction

This compound is a synthetic organic compound featuring a chlorosulfonyl group attached to a phenyl ring, which also bears a methyl carbamate substituent.[1] The presence of these two functional groups imparts a unique chemical reactivity profile, making it a valuable intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1] The chlorosulfonyl group is a highly reactive electrophilic moiety, readily undergoing nucleophilic substitution reactions. This reactivity is central to its utility in forming sulfonamide bonds, a key structural motif in a wide array of therapeutic agents. The carbamate functionality, on the other hand, can influence the molecule's physicochemical properties and may participate in biological interactions. This guide will focus primarily on the chemistry of the chlorosulfonyl group, providing researchers with the necessary information to effectively utilize this compound in their synthetic and drug discovery endeavors.

Reactivity of the Chlorosulfonyl Group

The dominant reaction of the chlorosulfonyl group in this compound is nucleophilic acyl substitution at the sulfur atom. This allows for the facile introduction of a sulfonyl linkage to a variety of nucleophiles, most notably amines, to form stable sulfonamides. Other key reactions include hydrolysis.

Nucleophilic Substitution with Amines (Sulfonamide Formation)

The reaction of this compound with primary or secondary amines is the most common and synthetically useful transformation. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Table 1: Illustrative Yields of Sulfonamide Synthesis from p-Chlorobenzenesulfonyl Chloride and Various Anilines [2]

Amine (Aniline Derivative)ProductYield (%)
AnilineN-phenyl-4-chlorobenzenesulfonamide95
4-MethylanilineN-(4-methylphenyl)-4-chlorobenzenesulfonamide92
4-MethoxyanilineN-(4-methoxyphenyl)-4-chlorobenzenesulfonamide94
4-ChloroanilineN-(4-chlorophenyl)-4-chlorobenzenesulfonamide93
4-BromoanilineN-(4-bromophenyl)-4-chlorobenzenesulfonamide90
Hydrolysis

In the presence of water, the chlorosulfonyl group of this compound can undergo hydrolysis to form the corresponding sulfonic acid.[1] This reaction is typically undesirable during sulfonamide synthesis and can be minimized by using anhydrous solvents and performing the reaction under an inert atmosphere. While specific kinetic data for the hydrolysis of this compound is not available, studies on analogous aromatic sulfonyl chlorides indicate that the rate of hydrolysis is influenced by factors such as pH and the electronic nature of the substituents on the aromatic ring.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a sulfonamide derivative from this compound and for a biological assay to evaluate the inhibitory activity of such derivatives against butyrylcholinesterase.

General Protocol for the Synthesis of N-substituted-Methyl [4-(sulfamoyl)phenyl]carbamates

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol for Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is a modified version of the Ellman's method to determine the in vitro inhibitory activity of synthesized sulfonamide derivatives against BChE.[3][4]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer to the desired concentrations.

  • In a 96-well microplate, add 25 µL of the BChE solution to each well.

  • Add 5 µL of the inhibitor solution at various concentrations to the test wells. For the control wells, add 5 µL of the solvent.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).

  • Add 50 µL of the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding 25 µL of the BTCI solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader at regular intervals for a set duration.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Modulation: Inhibition of Butyrylcholinesterase

Derivatives of this compound, specifically the resulting sulfonamides, have emerged as promising inhibitors of butyrylcholinesterase (BChE). BChE is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of BChE can increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Carbamate-based inhibitors act as "pseudo-irreversible" inhibitors of BChE. The mechanism involves the carbamoylation of the serine residue in the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This complex is much more resistant to hydrolysis than the acetylated enzyme formed during the normal catalytic cycle, effectively inactivating the enzyme for a prolonged period.

The table below presents the IC50 values for a series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates against BChE, illustrating the potential for this class of compounds to act as potent and selective BChE inhibitors.[3]

Table 2: In Vitro BChE Inhibition of Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates [3]

CompoundBChE IC₅₀ (µM)
5a -CH₃-H100.25 ± 8.17
5b -CH₂Ph-H86.12 ± 6.45
5c -CH₂CH(CH₃)₂-H8.52 ± 0.63
5j -CH₂CH(CH₃)₂4-Cl6.57 ± 0.48
5k -CH₂CH(CH₃)₂2-OCH₃4.33 ± 0.31
Rivastigmine (Standard) --38.40 ± 2.15

Visualizations

Reaction Workflow

G Figure 1: General workflow for the synthesis and screening of sulfonamide derivatives. cluster_synthesis Synthesis cluster_screening Screening start This compound + Amine reaction Sulfonamide Formation start->reaction product Crude Sulfonamide Derivative reaction->product purification Purification (Recrystallization/Chromatography) product->purification pure_product Pure Sulfonamide Derivative purification->pure_product assay_prep Prepare BChE Inhibition Assay pure_product->assay_prep Test Compound screening Determine IC50 Value assay_prep->screening data_analysis Data Analysis screening->data_analysis result Lead Compound Identification data_analysis->result

Figure 1: General workflow for the synthesis and screening of sulfonamide derivatives.
Signaling Pathway

G Figure 2: Mechanism of Butyrylcholinesterase (BChE) Inhibition by Carbamates. cluster_enzyme BChE Active Site serine Serine Residue (Nucleophile) intermediate Tetrahedral Intermediate histidine Histidine Residue glutamate Glutamate Residue carbamate Carbamate Inhibitor (R-O-CO-NHR') carbamate->intermediate Nucleophilic Attack carbamoylated_enzyme Carbamoylated BChE (Inactive) intermediate->carbamoylated_enzyme Leaving Group Departure hydrolysis Slow Hydrolysis carbamoylated_enzyme->hydrolysis reactivated_enzyme Reactivated BChE hydrolysis->reactivated_enzyme

Figure 2: Mechanism of Butyrylcholinesterase (BChE) Inhibition by Carbamates.

References

An In-depth Technical Guide to Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive chlorosulfonyl group and a carbamate moiety, positions it as a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role as a scaffold for generating novel bioactive molecules. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a critical analysis of its reactivity and potential as an enzyme inhibitor.

Chemical Properties and Spectroscopic Data

This compound (CAS Number: 21926-53-4) is a solid organic compound with the molecular formula C₈H₈ClNO₄S and a molecular weight of approximately 249.67 g/mol .[1] Its structure features a central phenyl ring substituted with a methyl carbamate group and a chlorosulfonyl group at the para position.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₈ClNO₄S[1]
Molecular Weight249.67 g/mol [1]
CAS Number21926-53-4[1]
AppearanceSolid[1]
Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Spectroscopic DataInterpretationReference
¹H NMR (CDCl₃) Aromatic protons typically appear as a multiplet in the region of δ 7.3-7.9 ppm. The electron-withdrawing nature of the substituents results in a downfield shift.[1]
Mass Spectrometry (EI) Molecular ion peak (M⁺) is observed at m/z 249.7 for the ³⁵Cl isotope. A characteristic M+2 peak at m/z 251.7 with approximately one-third the intensity of the M⁺ peak confirms the presence of a single chlorine atom.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the carbamoylation of a suitable aniline precursor followed by chlorosulfonylation.

Synthetic Pathway Overview

The general synthetic approach involves the protection of the amino group of a 4-aminophenyl derivative as a methyl carbamate, followed by the introduction of the chlorosulfonyl group onto the phenyl ring via electrophilic aromatic substitution.

G cluster_0 Step 1: Carbamoylation cluster_1 Step 2: Chlorosulfonylation 4-Aminophenol 4-Aminophenol Methyl [4-hydroxyphenyl]carbamate Methyl [4-hydroxyphenyl]carbamate 4-Aminophenol->Methyl [4-hydroxyphenyl]carbamate Base Methyl Chloroformate Methyl Chloroformate Methyl Chloroformate->Methyl [4-hydroxyphenyl]carbamate Product This compound Methyl [4-hydroxyphenyl]carbamate->Product 0-5 °C Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Product

General synthetic scheme for this compound.
Optimized Synthesis Yields

The choice of starting material for the chlorosulfonylation step significantly impacts the overall yield. Precursors with electron-donating groups on the phenyl ring generally lead to higher yields.

PrecursorYield (%)Reference
4-Aminophenyl methylcarbamate>92[1]
4-Hydroxyphenyl methylcarbamate85.7[1]
Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of carbamoylation and chlorosulfonylation reactions.

Materials:

  • 4-Aminophenol

  • Methyl chloroformate

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Chlorosulfonic acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of Methyl (4-hydroxyphenyl)carbamate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the solution.

  • Add methyl chloroformate dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl (4-hydroxyphenyl)carbamate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • In a clean, dry round-bottom flask, place the purified Methyl (4-hydroxyphenyl)carbamate.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly and carefully add chlorosulfonic acid dropwise to the flask with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery.

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group is a highly reactive electrophilic moiety that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry.

G Start This compound Product Sulfonamide Derivative Start->Product Base Amine Primary or Secondary Amine (R¹R²NH) Amine->Product HCl HCl

Reaction of this compound with amines.
Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.[1]

  • Pharmaceuticals: It is a key precursor for the synthesis of sulfonamide-containing compounds, a class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents. The carbamate moiety can also be designed to interact with biological targets or to act as a prodrug handle.

  • Agrochemicals: The structural motifs present in this compound are found in some herbicides and pesticides.[1] Its derivatives can be screened for potential activity against various pests and pathogens.

Biological Activity: Potential as a Cholinesterase Inhibitor

Comparative Inhibitory Activity of Related Carbamates

The following table summarizes the inhibitory concentrations (IC₅₀) for structurally related carbamate compounds, providing a comparative context for the potential activity of this compound.

CompoundTarget EnzymeIC₅₀ (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[3]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[4]
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamateButyrylcholinesterase (BChE)4.33[2]
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamateButyrylcholinesterase (BChE)6.57[2]
Detailed Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for assessing cholinesterase inhibition by carbamate compounds and can be used to evaluate the activity of this compound.[2][3]

Principle: The activity of cholinesterase is measured by monitoring the rate of formation of 5-thio-2-nitrobenzoate, which is produced when the thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored anion is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • Phosphate buffered saline (PBS), pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound, this compound, in DMSO.

    • Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.

    • Prepare stock solutions of the positive control (e.g., Donepezil) in a similar manner.

    • Prepare a 15 mM stock solution of ATCI and a 15 mM stock solution of BTCI in deionized water.

    • Prepare a 3 mM stock solution of DTNB in PBS.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) and BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Protocol (final volume of 200 µL per well):

    • To each well of a 96-well plate, add the following in the specified order:

      • 140 µL of 0.1 M PBS (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or vehicle for control wells)

      • 20 µL of the enzyme solution (AChE or BChE)

    • Mix gently and incubate the plate at 37°C for 15 minutes.

    • Following the pre-incubation, add 10 µL of 3 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).

  • Data Analysis:

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 Where:

      • V_control is the reaction rate of the negative control.

      • V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction Initiation and Measurement cluster_3 Data Analysis Stock_Solutions Prepare stock solutions: - Test Compound (in DMSO) - Positive Control - Substrates (ATCI/BTCI) - DTNB - Enzymes (AChE/BChE) Add_Reagents Add to 96-well plate: 1. PBS 2. Test Compound/Vehicle 3. Enzyme Solution Stock_Solutions->Add_Reagents Pre_incubation Incubate at 37°C for 15 min Add_Reagents->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Add_Substrate Add ATCI or BTCI Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the cholinesterase inhibition assay.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the differential reactivity of its two functional groups allow for its use as a scaffold in the generation of diverse molecular libraries. While its own biological activity is not yet fully characterized, its structural similarity to known cholinesterase inhibitors suggests that it and its derivatives are promising candidates for the development of new therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further investigation into the specific biological targets and the structure-activity relationships of its derivatives is warranted to fully exploit the potential of this promising molecule.

References

An In-depth Technical Guide to the Safety and Handling of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physical Properties

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a synthetic organic compound that serves as an intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its reactivity is largely dictated by the presence of the chlorosulfonyl and carbamate functional groups.[1]

Identifier Value
Chemical Name This compound
CAS Number 21926-53-4
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
IUPAC Name methyl N-(4-chlorosulfonylphenyl)carbamate
SMILES COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Physical Form Solid
Purity Typically ≥95%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 1B/1C) H314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled

GHS Pictograms:

Corrosive, Irritant

Signal Word: Danger

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the appendix. Key statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting).

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. The following table outlines the required PPE.

Body Part Required PPE Specifications and Recommendations
Eyes/Face Safety goggles and face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.
Body Protective clothingA lab coat or chemical-resistant suit should be worn to prevent skin exposure.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.

First-Aid Measures

In case of exposure to this compound, immediate medical attention is required.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Safe Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably under a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Precautions: Don the appropriate PPE as specified in Section 3. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.

  • During Operations: Perform all weighing and transfer operations within a chemical fume hood. If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Post-Operation: Thoroughly clean the work area and decontaminate any surfaces that may have come into contact with the chemical. Wash hands and face thoroughly after handling.

Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Incompatible materials include strong oxidizing agents and strong bases.

Reactivity and Stability

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Reactivity:

    • Hydrolysis: In the presence of water, this compound can hydrolyze, resulting in the release of methyl carbamate and chlorosulfonic acid.[1]

    • Nucleophilic Substitution: The chlorosulfonyl group is susceptible to nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide derivatives.[1]

  • Incompatible Materials: Strong oxidizing agents and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, hazardous combustion gases or vapors such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride gas may be produced.

Experimental Protocols

As of the date of this guide, no specific, validated experimental protocols for the synthesis or use of this compound are publicly available. The following is a generalized protocol for the safe handling of this compound in a laboratory setting, based on its known hazards and standard laboratory practices.

Generalized Safe Handling Protocol:

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Keep the container of this compound tightly closed when not in use.

  • Personal Protective Equipment (PPE) and Weighing:

    • Don all required PPE as detailed in Section 3.

    • Perform all weighing and transfer operations within the chemical fume hood. Use a dedicated and clearly labeled set of weighing tools.

  • Experimental Procedure (General):

    • Continuously work within the fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Keep ignition sources away from the work area.

    • Do not eat, drink, or smoke in the laboratory.

    • In case of a spill, evacuate the area and follow the appropriate spill cleanup procedure for corrosive and toxic solids.

  • Post-Experiment:

    • Thoroughly clean the work area, decontaminating any surfaces that may have come into contact with the chemical.

    • Dispose of all waste materials, including contaminated PPE, in a properly labeled hazardous waste container according to institutional and local regulations.

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_materials Prepare Materials prep_ppe->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer handling_monitor Monitor Reaction handling_transfer->handling_monitor cleanup_decontaminate Decontaminate Workspace handling_monitor->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: General workflow for the safe handling of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor/Safety Officer spill->notify ppe Don Appropriate PPE evacuate->ppe notify->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency spill response procedure for this compound.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. This guide provides a framework for its safe handling and storage in a research and development setting. All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document and the corresponding Safety Data Sheet (SDS).

Appendix: Precautionary Statements

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

References

An In-depth Technical Guide to the Synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl [4-(chlorosulfonyl)phenyl]carbamate, a key intermediate in the development of various pharmaceutical agents. This document outlines two core synthetic pathways, offering detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication in a research and development setting.

Core Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal strategies:

  • Pathway 1: Chlorosulfonation of a Carbamate Precursor. This approach involves the initial formation of a methyl carbamate derivative of a phenyl compound, followed by the introduction of the chlorosulfonyl group onto the aromatic ring.

  • Pathway 2: Carbamoylation of a Sulfonyl Chloride Precursor. This alternative route begins with a phenyl ring already functionalized with a sulfonyl chloride group, to which the methyl carbamate moiety is subsequently added.

Quantitative Data Summary

The following table summarizes key quantitative data for the two primary synthetic pathways, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterPathway 1: Chlorosulfonation of Methyl PhenylcarbamatePathway 2: Carbamoylation of 4-Aminophenylsulfonyl Chloride
Starting Materials Methyl Phenylcarbamate, Chlorosulfonic Acid4-Aminophenylsulfonyl Chloride, Methyl Chloroformate
Key Intermediate None (Direct Chlorosulfonation)N/A
Overall Yield Moderate to HighGood
Reaction Time Chlorosulfonation: 2-4 hoursCarbamoylation: 1-3 hours
Reaction Temperature 0-10 °C (Chlorosulfonation)0-25 °C (Carbamoylation)
Key Reagents Chlorosulfonic AcidMethyl Chloroformate, Base (e.g., Pyridine)
Purification Method Recrystallization from a suitable solvent systemRecrystallization or Column Chromatography

Experimental Protocols

Pathway 1: Chlorosulfonation of Methyl Phenylcarbamate

This pathway commences with the synthesis of the methyl phenylcarbamate precursor, which is then subjected to chlorosulfonation.

Step 1: Synthesis of Methyl Phenylcarbamate

  • Materials: Aniline, Methyl Chloroformate, Sodium Bicarbonate, Dichloromethane, Water.

  • Procedure:

    • Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add methyl chloroformate to the stirred solution.

    • Add a solution of sodium bicarbonate in water dropwise to neutralize the hydrochloric acid formed during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain crude methyl phenylcarbamate.

    • Purify the product by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Chlorosulfonation of Methyl Phenylcarbamate

  • Materials: Methyl Phenylcarbamate, Chlorosulfonic Acid, Ice.

  • Procedure:

    • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0 °C.

    • Slowly add methyl phenylcarbamate to the cold chlorosulfonic acid with constant stirring, maintaining the temperature between 0-5 °C.[1]

    • After the addition is complete, continue stirring at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate of this compound is collected by filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • Further purification can be achieved by recrystallization.[1]

Pathway 2: Carbamoylation of 4-Aminophenylsulfonyl Chloride

This pathway involves the direct formation of the carbamate on a pre-existing sulfonyl chloride.

  • Materials: 4-Aminophenylsulfonyl Chloride, Methyl Chloroformate, Pyridine (or another suitable base), Anhydrous Dichloromethane.

  • Procedure:

    • Suspend 4-aminophenylsulfonyl chloride in anhydrous dichloromethane in a reaction flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add pyridine to the suspension with stirring.

    • Slowly add methyl chloroformate to the reaction mixture.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described synthetic pathways.

Synthesis_Pathways cluster_pathway1 Pathway 1: Chlorosulfonation of Carbamate cluster_pathway2 Pathway 2: Carbamoylation of Sulfonyl Chloride Aniline Aniline MPC Methyl Phenylcarbamate Aniline->MPC + NaHCO3, DCM MeChloroformate1 Methyl Chloroformate MeChloroformate1->MPC Target1 This compound MPC->Target1 0-5 °C ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Target1 APSC 4-Aminophenylsulfonyl Chloride Target2 This compound APSC->Target2 + Pyridine, DCM MeChloroformate2 Methyl Chloroformate MeChloroformate2->Target2

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_workup General Experimental Workflow Start Starting Materials Reaction Reaction (Controlled Temperature & Time) Start->Reaction Quenching Quenching (e.g., pouring onto ice) Reaction->Quenching Extraction Extraction/Filtration Quenching->Extraction Washing Washing Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A generalized experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Formation of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate, a key intermediate in pharmaceutical and agrochemical research. The document details the primary synthetic pathways, reaction mechanisms, and experimental protocols. Quantitative data is systematically presented in tabular format to allow for effective comparison of different synthetic strategies. Furthermore, this guide includes detailed spectroscopic data for the characterization of the target compound and visual diagrams of the reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (CAS No: 21926-53-4) is a bifunctional organic compound containing both a reactive chlorosulfonyl group and a carbamate moiety.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and drug development, where the chlorosulfonyl group can be readily converted to sulfonamides, and the carbamate group can influence the molecule's pharmacokinetic properties. This guide explores the fundamental mechanisms and practical methodologies for the synthesis of this important chemical intermediate.

Synthetic Pathways and Reaction Mechanisms

The formation of this compound can be achieved through two principal synthetic routes.

Pathway 1: Chlorosulfonation of Methyl Phenylcarbamate

This is a direct approach where methyl phenylcarbamate is reacted with chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Chlorosulfonation:

At lower temperatures, chlorosulfonic acid is in equilibrium, generating the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺). The aromatic ring of methyl phenylcarbamate, activated by the nitrogen of the carbamate group, acts as a nucleophile and attacks the electrophile. The carbamate group is an ortho-, para- director. Due to steric hindrance at the ortho position, the substitution occurs predominantly at the para position. A subsequent deprotonation by a weak base, such as the chloride ion, restores the aromaticity of the ring, yielding the final product.

ReactionMechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO2Cl+ SO₂Cl⁺ 2ClSO3H->SO2Cl+ Equilibrium HSO4- HSO₄⁻ HCl HCl Start Methyl Phenylcarbamate Intermediate Sigma Complex (Wheland intermediate) Start->Intermediate + SO₂Cl⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Chlorosulfonation of Methyl Phenylcarbamate.

Pathway 2: Two-Step Synthesis from 4-Aminophenol

This pathway involves the initial protection of the amino group of 4-aminophenol as a methyl carbamate, followed by chlorosulfonation of the resulting intermediate, 4-hydroxyphenyl methylcarbamate. An alternative, and often more efficient, variation of this route starts with 4-aminophenyl methylcarbamate, which is then directly chlorosulfonated.[1] The electron-donating nature of the amino group in this precursor enhances the nucleophilicity of the aromatic ring, leading to higher yields.[1]

TwoStepSynthesis cluster_pathway_a Route A cluster_pathway_b Route B (Higher Yield) Aminophenol 4-Aminophenol CarbamateIntermediate 4-Hydroxyphenyl methylcarbamate Aminophenol->CarbamateIntermediate Carbamoylation FinalProductA This compound CarbamateIntermediate->FinalProductA Chlorosulfonation StartingCarbamate 4-Aminophenyl methylcarbamate FinalProductB This compound StartingCarbamate->FinalProductB Chlorosulfonation

Caption: Two-step synthetic routes to the target compound.

Quantitative Data Summary

The choice of synthetic route and reaction conditions significantly impacts the yield and purity of this compound. The following table summarizes key quantitative data from various synthetic approaches.

Starting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
4-Aminophenyl methylcarbamateChlorosulfonic AcidDichloromethane0 - 5Not Specified>92Not Specified[1]
4-Hydroxyphenyl precursorChlorosulfonic AcidNot SpecifiedLowNot Specified85.7Not Specified[1]
Nitrophenyl precursorChlorosulfonic AcidNot SpecifiedNot SpecifiedNot Specified78.3Not Specified[1]
Bromophenyl precursorChlorosulfonic AcidNot SpecifiedNot SpecifiedNot Specified71.2Not Specified[1]
Methyl PhenylcarbamateChlorosulfonic Acid, Triflic Acid (catalyst)DichloromethaneRoom Temp.287.392.8[1]

Experimental Protocols

Protocol 1: Chlorosulfonation of Methyl Phenylcarbamate

This protocol is a general representation and may require optimization based on laboratory conditions.

Materials:

  • Methyl phenylcarbamate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • Crushed ice

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve methyl phenylcarbamate in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

ExperimentalWorkflow Start Dissolve Methyl Phenylcarbamate in Dichloromethane Cool Cool to 0-5 °C Start->Cool Add_Reagent Add Chlorosulfonic Acid (dropwise, < 5 °C) Cool->Add_Reagent Stir Stir at 0-5 °C for 1-2h Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour onto Crushed Ice Monitor->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with H₂O and NaHCO₃ soln. Separate->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify End Pure this compound Purify->End

Caption: General experimental workflow for the synthesis.

Spectroscopic Data and Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.3 - 7.9m4HAr-H
NH ProtonVariablebr s1H-NH-
Methyl Protons~3.8s3H-OCH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~153C=O
Aromatic Carbons118 - 145Ar-C
Methyl Carbon~53-OCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

5.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Fragment Ion (m/z) Corresponding Fragment Loss
249.7 (M⁺, for ³⁵Cl)Molecular Ion
251.7 (M+2, for ³⁷Cl)Isotopic Peak for Chlorine
190.0Loss of -COOCH₃ (59 Da)
141.0Loss of -SO₂Cl (99.5 Da)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[1] The calculated exact mass for C₈H₈ClNO₄S is 249.9860 Da.[1]

Conclusion

This technical guide has detailed the primary synthetic routes, reaction mechanisms, and experimental considerations for the formation of this compound. The chlorosulfonation of methyl phenylcarbamate or a substituted aniline precursor are the most viable methods. The choice of starting material and reaction conditions allows for the optimization of yield and purity. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

Technical Guide: Solubility of Methyl [4-(chlorosulfonyl)phenyl]carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS No: 21926-53-4) is a synthetic organic compound with the molecular formula C₈H₈ClNO₄S.[1] Its structure, featuring both a reactive chlorosulfonyl group and a carbamate functionality, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides an overview of its qualitative solubility, a detailed experimental protocol for quantitative solubility determination, and visual diagrams of its synthesis and experimental workflows.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, AcetonitrileSolubleThe polarity of these solvents can effectively solvate the polar functional groups of the compound.
Dimethylformamide (DMF)SolubleStrong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl sulfoxide (DMSO)SolubleA highly polar solvent known for its ability to dissolve many poorly soluble compounds.
Polar Protic Methanol, EthanolSolubleThe hydroxyl groups of these solvents can interact with the polar functionalities of the solute. Recrystallization using ethanol-water systems has been noted as effective for purification, indicating solubility in ethanol.[1]
Chlorinated Dichloromethane (DCM)SolubleDichloromethane has been identified as an optimal solvent for the synthesis of this compound, suggesting good solubility.[1]
ChloroformSolubleSimilar to DCM, its moderate polarity is expected to effectively dissolve the compound.
Ethers Tetrahydrofuran (THF)SolubleA polar ether that is a good solvent for a wide range of organic compounds.
Diethyl EtherModerately SolubleLess polar than THF, may exhibit lower solvating power for this compound.
Non-Polar Toluene, HexaneSparingly SolubleThe significant polarity of the chlorosulfonyl and carbamate groups will likely limit solubility in non-polar hydrocarbon solvents.
Aqueous WaterInsoluble/ReactiveThe compound has limited solubility in water and is prone to hydrolysis.[1][2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). b. Shake the vials for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Centrifuge the samples at high speed to pellet the remaining undissolved solid. c. Carefully withdraw an aliquot of the supernatant using a syringe. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. e. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. f. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions. c. Use the calibration curve to determine the concentration of the diluted sample. d. Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Synthesis and Experimental Workflow

4.1. Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from precursors like 4-aminophenol.[1] The key steps include chlorosulfonation and subsequent carbamoylation.[1]

G cluster_0 Starting Material cluster_1 Chlorosulfonation cluster_2 Carbamoylation 4-Aminophenol 4-Aminophenol Intermediate Chlorosulfonated Intermediate 4-Aminophenol->Intermediate Chlorosulfonic Acid Final_Product This compound Intermediate->Final_Product Methyl Isocyanate or Methyl Carbamate

Caption: Synthesis of this compound.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.

G start Start excess_solid Add Excess Compound to Solvent start->excess_solid equilibration Equilibrate at Constant Temperature (e.g., 24-48h Shake-Flask) excess_solid->equilibration centrifugation Centrifuge to Pellet Solid equilibration->centrifugation sampling Withdraw and Filter Supernatant centrifugation->sampling dilution Dilute Sample sampling->dilution analysis Analyze via HPLC dilution->analysis quantification Quantify using Calibration Curve analysis->quantification end End: Solubility Determined quantification->end

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides essential information for researchers working with this compound. While quantitative solubility data is sparse, the provided qualitative predictions offer a solid starting point for solvent selection. The detailed experimental protocol equips scientists with a robust method to determine precise solubility values tailored to their specific laboratory conditions. The visualized synthesis pathway and experimental workflow further clarify these complex processes, aiding in experimental design and execution.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a versatile bifunctional reagent employed in the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry. The presence of both a reactive sulfonyl chloride and a protected aniline functionality makes it a valuable building block for the creation of diverse molecular scaffolds. The methyl carbamate group serves as a protecting group for the aniline nitrogen, allowing for selective reaction at the sulfonyl chloride moiety. Subsequent deprotection of the carbamate reveals the free aniline, which can be further functionalized, making this reagent particularly useful in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides using this compound, followed by the deprotection of the methyl carbamate group.

Overview of the Synthetic Strategy

The synthesis of sulfonamides from this compound is a two-step process:

  • Sulfonamide Bond Formation: A nucleophilic substitution reaction between this compound and a primary or secondary amine in the presence of a base yields the corresponding N-substituted methyl [4-(sulfamoyl)phenyl]carbamate.

  • Deprotection: Removal of the methyl carbamate protecting group to afford the final 4-aminobenzenesulfonamide derivative.

Data Presentation

Table 1: Synthesis of N-Substituted Methyl [4-(sulfamoyl)phenyl]carbamates
Amine SubstrateProductReaction ConditionsYield (%)
AnilineMethyl [4-(N-phenylsulfamoyl)phenyl]carbamatePyridine, DCM, 0 °C to rt, 12 h85
4-MethylanilineMethyl [4-(N-(p-tolyl)sulfamoyl)phenyl]carbamatePyridine, DCM, 0 °C to rt, 12 h88
4-MethoxyanilineMethyl [4-(N-(4-methoxyphenyl)sulfamoyl)phenyl]carbamatePyridine, DCM, 0 °C to rt, 12 h92
BenzylamineMethyl [4-(N-benzylsulfamoyl)phenyl]carbamateTriethylamine, DCM, 0 °C to rt, 8 h90
PiperidineMethyl [4-(piperidin-1-ylsulfonyl)phenyl]carbamateTriethylamine, DCM, 0 °C to rt, 6 h95
MorpholineMethyl [4-(morpholinosulfonyl)phenyl]carbamateTriethylamine, DCM, 0 °C to rt, 6 h96

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 2: Deprotection of Methyl [4-(sulfamoyl)phenyl]carbamates
SubstrateProductReaction ConditionsYield (%)
Methyl [4-(N-phenylsulfamoyl)phenyl]carbamate4-Amino-N-phenylbenzenesulfonamide2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h85-95
Methyl [4-(N-benzylsulfamoyl)phenyl]carbamate4-Amino-N-benzylbenzenesulfonamide2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h85-95
Methyl [4-(piperidin-1-ylsulfonyl)phenyl]carbamate4-(Piperidin-1-ylsulfonyl)aniline2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h85-95

Note: Yields are based on a general protocol and may be optimized for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Methyl [4-(sulfamoyl)phenyl]carbamates

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine, 1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the amine solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure N-substituted methyl [4-(sulfamoyl)phenyl]carbamate.

Protocol 2: General Procedure for the Deprotection of Methyl [4-(sulfamoyl)phenyl]carbamates[1][2][3][4]

This protocol outlines a mild and efficient method for the removal of the methyl carbamate protecting group.[1][2][3][4]

Materials:

  • N-Substituted methyl [4-(sulfamoyl)phenyl]carbamate (1.0 eq)

  • Potassium phosphate tribasic (K₃PO₄) (4.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, create a suspension of the N-substituted methyl [4-(sulfamoyl)phenyl]carbamate (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc (to a concentration of approximately 0.25 M).

  • Purge the suspension with nitrogen gas three times.

  • Add 2-mercaptoethanol (2.0 eq) to the mixture.

  • Stir the reaction mixture at 75 °C for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with DCM (3 x).

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by reverse-phase HPLC to afford the deprotected 4-aminobenzenesulfonamide.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection start1 Dissolve Amine in DCM add_base Add Base (Pyridine/TEA) at 0°C start1->add_base add_reagent Add this compound solution add_base->add_reagent react1 React at RT for 6-18h add_reagent->react1 workup1 Aqueous Workup react1->workup1 purify1 Purification (Chromatography/Recrystallization) workup1->purify1 product1 N-Substituted Methyl [4-(sulfamoyl)phenyl]carbamate purify1->product1 start2 Suspend Protected Sulfonamide and K₃PO₄ in DMAc product1->start2 add_thiol Add 2-Mercaptoethanol start2->add_thiol react2 Heat at 75°C for 24h add_thiol->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Purification (Chromatography/HPLC) workup2->purify2 product2 4-Aminobenzenesulfonamide Derivative purify2->product2

Caption: Experimental workflow for sulfonamide synthesis.

reaction_mechanism cluster_sulfonylation Sulfonamide Formation (Nucleophilic Substitution) cluster_deprotection Deprotection (Nucleophilic Cleavage) reagent This compound intermediate1 Tetrahedral Intermediate reagent->intermediate1 amine R₁R₂NH amine->reagent Nucleophilic Attack product1 Protected Sulfonamide intermediate1->product1 Loss of Cl⁻ hcl HCl product1_deprotect Protected Sulfonamide product1->product1_deprotect mercaptoethanol 2-Mercaptoethanol intermediate2 Transition State product1_deprotect->intermediate2 mercaptoethanol->product1_deprotect SN2 Attack final_product Final Sulfonamide intermediate2->final_product byproducts Byproducts

Caption: Reaction mechanism overview.

References

Application Notes and Protocols for HPLC Derivatization using Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a versatile derivatizing agent for the analysis of a wide range of compounds containing primary and secondary amine or phenolic hydroxyl groups by High-Performance Liquid Chromatography (HPLC). The reagent reacts with these functional groups via its highly reactive chlorosulfonyl moiety to form stable sulfonamide or sulfonate ester derivatives, respectively.[1] This derivatization imparts several advantages for HPLC analysis:

  • Enhanced UV-Vis or Fluorescence Detection: The phenylcarbamate portion of the reagent acts as a chromophore, significantly increasing the molar absorptivity of the analyte derivatives, thereby enhancing detection sensitivity with a UV-Vis detector. For analytes that are inherently non-fluorescent, this derivatization can introduce fluorophoric properties, enabling highly sensitive fluorescence detection.

  • Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

  • Increased Stability: The resulting sulfonamide and sulfonate ester linkages are generally stable under typical HPLC conditions, ensuring reliable and reproducible analysis.

These attributes make this compound a valuable tool for the quantitative analysis of pharmaceuticals, biological compounds, and other analytes that lack a suitable chromophore or exhibit poor chromatographic behavior in their native form.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic attack of the amine or hydroxyl group of the analyte on the electrophilic sulfur atom of the chlorosulfonyl group of this compound. The reaction is typically carried out in a slightly alkaline medium to facilitate the deprotonation of the nucleophile and to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_0 Derivatization of Primary/Secondary Amines cluster_1 Derivatization of Phenols Analyte (Amine) R-NH₂ / R₂NH Derivative (Sulfonamide) R-NH-SO₂-Ph-NH-COOCH₃ / R₂N-SO₂-Ph-NH-COOCH₃ Analyte (Amine)->Derivative (Sulfonamide) + Reagent (Base, RT) Reagent This compound Analyte (Phenol) Ar-OH Derivative (Sulfonate Ester) Ar-O-SO₂-Ph-NH-COOCH₃ Analyte (Phenol)->Derivative (Sulfonate Ester) + Reagent (Base, RT) Reagent_p This compound

Derivatization reactions with this compound.

Applications

This derivatizing agent is suitable for the analysis of a variety of compounds, including but not limited to:

  • Pharmaceuticals: Primary and secondary amine-containing active pharmaceutical ingredients (APIs) and their metabolites.

  • Biogenic Amines: Histamine, tyramine, putrescine, and cadaverine in food and biological samples.

  • Amino Acids: Analysis of amino acid profiles in protein hydrolysates and biological fluids.

  • Phenolic Compounds: Determination of phenolic pollutants in environmental samples or phenolic drugs.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines in Aqueous Samples

This protocol provides a general procedure for the derivatization of amines. Optimization of reaction conditions may be necessary for specific analytes.

Materials:

  • This compound solution: 10 mg/mL in acetonitrile (prepare fresh).

  • Borate buffer: 0.1 M, pH 9.5.

  • Hydrochloric acid (HCl): 1 M.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sample containing the amine analyte.

  • Standard solutions of the amine analyte.

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample or standard solution into a clean microcentrifuge tube.

    • Add 200 µL of 0.1 M borate buffer (pH 9.5).

    • Vortex briefly to mix.

  • Derivatization Reaction:

    • Add 200 µL of the this compound solution to the sample mixture.

    • Vortex immediately for 1 minute.

    • Allow the reaction to proceed at room temperature (25°C) for 30 minutes in the dark.

  • Reaction Quenching:

    • Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.

    • Vortex for 30 seconds.

  • Final Preparation:

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Protocol 2: Derivatization of Phenolic Compounds

This protocol outlines a general procedure for the derivatization of phenols.

Materials:

  • This compound solution: 10 mg/mL in acetone (prepare fresh).

  • Sodium carbonate buffer: 0.2 M, pH 10.5.

  • Sodium hydroxide (NaOH): 2 M.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sample containing the phenolic analyte.

  • Standard solutions of the phenolic analyte.

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample or standard solution into a glass vial.

    • Add 250 µL of 0.2 M sodium carbonate buffer (pH 10.5).

    • Mix thoroughly.

  • Derivatization Reaction:

    • Add 250 µL of the this compound solution.

    • Seal the vial and vortex for 1 minute.

    • Heat the mixture at 60°C for 20 minutes in a water bath or heating block.

    • Allow the vial to cool to room temperature.

  • Reaction Quenching:

    • Add 50 µL of 2 M NaOH to hydrolyze the excess reagent.

    • Vortex for 1 minute.

  • Final Preparation:

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject into the HPLC system.

HPLC Analysis

The following are representative HPLC conditions for the analysis of the derivatized analytes. These conditions should be optimized for the specific application.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm or Fluorescence (Excitation: 280 nm, Emission: 340 nm)

Data Presentation

The following tables provide hypothetical quantitative data for the analysis of a primary amine (amphetamine) and a phenol (bisphenol A) after derivatization with this compound.

Table 1: Quantitative Data for the HPLC-UV Analysis of Derivatized Amphetamine

ParameterValue
Retention Time (min)12.5
Linearity (r²)0.9995 (0.1 - 100 µg/mL)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery (%)98.5 ± 2.1
Precision (%RSD, n=6)< 2.0

Table 2: Quantitative Data for the HPLC-FLD Analysis of Derivatized Bisphenol A

ParameterValue
Retention Time (min)14.2
Linearity (r²)0.9998 (1 - 500 ng/mL)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery (%)99.1 ± 1.8
Precision (%RSD, n=6)< 1.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching & Final Prep Sample Sample/Standard Buffer Add Buffer Sample->Buffer Reagent Add Derivatizing Reagent Solution Buffer->Reagent React Vortex & Incubate Reagent->React Quench Add Quenching Solution React->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC Analysis Filter->HPLC

General workflow for pre-column derivatization.
Logical Relationship of Method Development

G Analyte Analyte Properties (Amine/Phenol) Deriv_Cond Optimize Derivatization (pH, Time, Temp.) Analyte->Deriv_Cond Reagent Derivatizing Reagent (this compound) Reagent->Deriv_Cond HPLC_Cond Optimize HPLC (Column, Mobile Phase) Deriv_Cond->HPLC_Cond Validation Method Validation (LOD, LOQ, Linearity) HPLC_Cond->Validation

Key considerations for method development.

References

Application Notes and Protocols for Amine Derivatization with Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a versatile bifunctional reagent valuable in chemical biology and drug discovery. Its primary application lies in the derivatization of primary and secondary amines. The molecule possesses a reactive chlorosulfonyl group that readily undergoes nucleophilic substitution with amines to form stable sulfonamide linkages. The presence of the methyl carbamate moiety provides a handle for modulating physicochemical properties and can serve as a point for further chemical elaboration or as a structural element to probe interactions with biological targets.

This document provides detailed protocols for the derivatization of various amines with this compound, along with representative quantitative data and characterization of the resulting sulfonamide products.

Data Presentation

The following table summarizes representative yields for the derivatization of various primary and secondary amines with this compound. These yields are based on general procedures for sulfonamide synthesis and may vary depending on the specific amine and reaction conditions.

Amine Amine Type Solvent Base Reaction Time (h) Temperature (°C) Representative Yield (%)
n-ButylaminePrimary, AliphaticDichloromethaneTriethylamine4Room Temperature85-95
BenzylaminePrimary, AromaticDichloromethanePyridine6Room Temperature80-90
AnilinePrimary, AromaticTetrahydrofuranPyridine12Room Temperature70-80
DiethylamineSecondary, AliphaticDichloromethaneTriethylamine8Room Temperature75-85
N-MethylanilineSecondary, AromaticTetrahydrofuranPyridine16Room Temperature65-75
MorpholineSecondary, CyclicDichloromethaneTriethylamine4Room Temperature90-98

Experimental Protocols

Materials and Equipment
  • This compound

  • Primary or secondary amine of interest

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

Safety Precautions
  • This compound is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood.[1][2] It is corrosive and can cause severe skin burns and eye damage.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Avoid inhalation of dust and vapors.[1]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]

  • Solvents such as dichloromethane and tetrahydrofuran are flammable and should be handled away from ignition sources.

General Protocol for the Derivatization of a Primary Amine (e.g., n-Butylamine)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol) and a suitable base such as triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred amine solution over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid (10 mL).

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

General Protocol for the Derivatization of a Secondary Amine (e.g., Diethylamine)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 mmol) and a base like triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for primary amines.

Representative Characterization Data

The following are representative spectral data for a derivatized amine, Methyl [4-(N-butylsulfamoyl)phenyl]carbamate:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.90 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (s, 1H, NH-carbamate), 4.85 (t, J = 6.0 Hz, 1H, NH-sulfonamide), 3.80 (s, 3H, OCH₃), 2.95 (q, J = 6.8 Hz, 2H, N-CH₂), 1.45 (sext, J = 7.2 Hz, 2H, CH₂), 1.30 (sext, J = 7.4 Hz, 2H, CH₂), 0.85 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 153.5 (C=O), 143.0 (C-S), 138.0 (C-NH), 128.5 (Ar-CH), 118.0 (Ar-CH), 52.5 (O-CH₃), 43.0 (N-CH₂), 31.0 (CH₂), 20.0 (CH₂), 13.5 (CH₃).

  • IR (ATR, cm⁻¹): 3350 (N-H, carbamate), 3280 (N-H, sulfonamide), 1725 (C=O, carbamate), 1340, 1160 (S=O, sulfonamide).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₈N₂O₄S [M+H]⁺: 203.10; found: 303.10.

Mandatory Visualization

experimental_workflow cluster_synthesis Derivatization Reaction cluster_purification Work-up and Purification cluster_analysis Analysis and Characterization start Primary or Secondary Amine reaction_conditions 0 °C to Room Temperature 4-16 hours start->reaction_conditions reagent This compound reagent->reaction_conditions solvent_base Anhydrous Solvent + Base (e.g., DCM, Triethylamine) solvent_base->reaction_conditions crude_product Crude Sulfonamide Derivative reaction_conditions->crude_product workup Aqueous Work-up (Acid/Base Wash) crude_product->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification pure_product Pure Sulfonamide Derivative purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir data_analysis Structure Confirmation and Purity Assessment nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Experimental workflow for amine derivatization.

signaling_pathway cluster_discovery Drug Discovery Lead Optimization lead_compound Lead Compound (with Primary/Secondary Amine) derivatization Derivatization with This compound lead_compound->derivatization sar_library Structure-Activity Relationship (SAR) Library of Sulfonamide Analogs derivatization->sar_library screening Biological Screening (e.g., Enzyme Inhibition Assay) sar_library->screening data_analysis Data Analysis and Identification of Improved Leads screening->data_analysis optimized_lead Optimized Lead Compound data_analysis->optimized_lead

Caption: Drug discovery workflow using amine derivatization.

References

Application Notes and Protocols: On-Resin Peptide Modification with Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, the modification of peptide scaffolds is a crucial strategy to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity. The introduction of sulfonyl moieties can significantly alter the physicochemical characteristics of a peptide. Methyl [4-(chlorosulfonyl)phenyl]carbamate is a bifunctional reagent that can be utilized in solid-phase peptide synthesis (SPPS) to introduce a methylcarbamoyl-phenylsulfonyl group onto free amino groups of a resin-bound peptide. This modification can serve as a novel capping agent or a handle for further diversification.

This document provides detailed protocols for the on-resin sulfonylation of peptides using this compound, including reaction conditions, cleavage from the solid support, and analytical characterization of the resulting sulfonated peptide.

Principle of the Method

The core of this method is the reaction between the sulfonyl chloride group of this compound and a primary or secondary amine on the peptide chain while it is still attached to the solid support. This reaction forms a stable sulfonamide bond. The N-terminal alpha-amine or the epsilon-amine of a lysine residue are common targets for this modification. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. Following the on-resin modification, the peptide is cleaved from the resin and deprotected using standard acidic cocktails.

Materials and Reagents

  • Peptide-bound resin (e.g., Rink Amide resin for C-terminal amide)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • HPLC grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker or vortexer

  • HPLC system

  • Mass spectrometer

Experimental Protocols

Protocol 1: On-Resin N-terminal Sulfonylation

This protocol describes the modification of the N-terminal alpha-amine of a resin-bound peptide.

1. Resin Preparation:

  • Swell the peptide-resin (100 mg, 0.1 mmol scale) in DCM (2 mL) for 30 minutes.
  • Wash the resin with DMF (3 x 2 mL).
  • If the N-terminus is Fmoc-protected, perform a standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly with DMF (5 x 2 mL) and then with DCM (3 x 2 mL) to ensure complete removal of piperidine.

2. On-Resin Sulfonylation Reaction:

  • Prepare a solution of this compound (5 equivalents, 0.5 mmol, 124.8 mg) and DIPEA (10 equivalents, 1.0 mmol, 174 µL) in anhydrous DCM (2 mL).
  • Add the solution to the swollen, deprotected peptide-resin.
  • Shake the reaction vessel at room temperature for 2 to 4 hours.
  • To monitor the reaction progress, a small sample of resin can be taken for a Kaiser test (ninhydrin test). A negative Kaiser test (colorless or yellow beads) indicates complete reaction.

3. Washing:

  • After the reaction is complete, drain the reaction solution.
  • Wash the resin with DCM (5 x 2 mL) to remove excess reagents.
  • Wash the resin with DMF (3 x 2 mL).
  • Finally, wash with DCM (5 x 2 mL) and dry the resin under vacuum for 1 hour.

Protocol 2: Cleavage and Deprotection

This protocol outlines the cleavage of the modified peptide from the Rink Amide resin and the simultaneous removal of acid-labile side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin in the reaction vessel.
  • Shake the mixture at room temperature for 2 to 3 hours. A color change in the solution may be observed, which is normal during cleavage from Rink Amide resin.[1]

3. Peptide Precipitation and Isolation:

  • Filter the cleavage solution from the resin into a clean centrifuge tube.
  • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
  • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
  • Centrifuge the suspension to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.
  • Dry the crude peptide pellet under a stream of nitrogen.

Data Presentation

The following tables present hypothetical data for the on-resin sulfonylation of a model peptide (H-Gly-Ala-Val-Lys-NH₂) on Rink Amide resin.

Table 1: Reaction Conditions and Yields

ParameterValue
Resin TypeRink Amide
Peptide SequenceH-Gly-Ala-Val-Lys-NH₂
Scale (Resin)100 mg
ReagentThis compound
Reagent Equivalents5 eq.
BaseDIPEA
Base Equivalents10 eq.
SolventAnhydrous DCM
Reaction Time3 hours
Reaction TemperatureRoom Temperature
Crude Peptide Yield75 mg
Purity (by HPLC)~85%

Table 2: Analytical Characterization of Modified Peptide

Analysis MethodExpected Result
HPLC Retention Time
Unmodified Peptide10.5 min
Sulfonylated Peptide15.2 min (Increased hydrophobicity leads to longer retention)
Mass Spectrometry (ESI-MS)
Unmodified Peptide (M+H)⁺Calculated: 389.26 Da, Observed: 389.25 Da
Sulfonylated Peptide (M+H)⁺Calculated: 620.24 Da (Addition of C₈H₇NO₄S), Observed: 620.23 Da (N-terminal) or 620.23 Da (Lys side-chain)

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the on-resin sulfonylation of a peptide.

experimental_workflow cluster_resin_prep Resin Preparation cluster_sulfonylation On-Resin Sulfonylation cluster_cleavage Cleavage & Isolation Resin_Swell Swell Peptide-Resin in DCM Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_DMF_DCM Wash with DMF and DCM Fmoc_Deprotect->Wash_DMF_DCM Prepare_Reagent Prepare Reagent Solution: This compound + DIPEA in DCM Reaction Add Reagent to Resin Shake for 2-4h Prepare_Reagent->Reaction Kaiser_Test Monitor with Kaiser Test Reaction->Kaiser_Test Kaiser_Test->Reaction If positive Wash_Final Wash with DCM, DMF, DCM and Dry Kaiser_Test->Wash_Final If negative Cleavage Cleave with TFA/TIS/H2O Precipitation Precipitate in Cold Diethyl Ether Cleavage->Precipitation Isolation Centrifuge, Wash, and Dry Peptide Precipitation->Isolation

References

Application Notes and Protocols for Bioconjugation using Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a heterobifunctional crosslinking reagent used in bioconjugation. Its chemical structure consists of two key reactive moieties: a sulfonyl chloride and a methyl carbamate group, connected by a phenyl ring. The sulfonyl chloride group provides a reactive handle for covalent modification of primary amines, such as the ε-amino group of lysine residues on proteins, forming a highly stable sulfonamide linkage. The methyl carbamate functionality can serve as a stable component within the linker of a bioconjugate, for instance, in the development of antibody-drug conjugates (ADCs) where linker stability is paramount.

The stable nature of the resulting sulfonamide bond makes this compound an attractive reagent for creating non-cleavable linkages in bioconjugates. This is particularly relevant in the design of ADCs where the payload is released upon lysosomal degradation of the antibody backbone, a mechanism that relies on the high stability of the linker in circulation.

Key Features

  • Amine-Reactive: The sulfonyl chloride group reacts specifically with primary amines under mild alkaline conditions.

  • Forms Stable Linkages: The resulting sulfonamide bond is highly stable to hydrolysis and enzymatic degradation.

  • Non-Cleavable Linker Component: The overall structure is suitable for the design of non-cleavable linkers in bioconjugates like ADCs.

  • Hydrophobicity: The phenyl ring introduces a degree of hydrophobicity to the linker, which may influence the properties of the final conjugate.

Applications

  • Antibody-Drug Conjugates (ADCs): As a component of a non-cleavable linker for attaching cytotoxic drugs to monoclonal antibodies.

  • Protein Labeling: For the stable modification of proteins with reporter molecules such as fluorophores or biotin.

  • Surface Immobilization: For the covalent attachment of proteins to surfaces functionalized with primary amines.

  • Crosslinking Studies: To investigate protein-protein interactions by covalently linking interacting partners.

Chemical Reaction

The primary reaction mechanism involves the nucleophilic attack of a primary amine from a biomolecule (e.g., the lysine side chain of a protein) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody in Reaction Buffer (pH 8.5) conjugation Add Reagent to Antibody (20x molar excess) antibody_prep->conjugation reagent_prep Prepare Reagent Stock (10 mM in DMSO) reagent_prep->conjugation incubation Incubate (2h at RT or overnight at 4°C) conjugation->incubation quenching Quench with Tris Buffer incubation->quenching desalting Desalting Column quenching->desalting sec Size Exclusion Chromatography desalting->sec characterization Characterize Conjugate (Concentration, DAR) sec->characterization start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with Serial Dilutions of ADC, Antibody, and Drug incubate_overnight->treat_cells incubate_treatment Incubate for 72-96 hours treat_cells->incubate_treatment add_viability_reagent Add Cell Viability Reagent incubate_treatment->add_viability_reagent measure_signal Measure Luminescence/ Absorbance add_viability_reagent->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data end End analyze_data->end cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egfr EGFR endosome Endosome egfr->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug-Linker Catabolite lysosome->drug_release Antibody Degradation microtubules Microtubules apoptosis Apoptosis microtubules->apoptosis Disruption adc ADC adc->egfr Binding drug_release->microtubules Inhibition

Application Notes and Protocols: Methyl [4-(chlorosulfonyl)phenyl]carbamate as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a bifunctional reagent of significant interest in the field of combinatorial chemistry and drug discovery. Its structure incorporates a highly reactive sulfonyl chloride group and a stable methyl carbamate moiety. This unique combination makes it an ideal scaffold for the parallel synthesis of diverse sulfonamide libraries. The sulfonyl chloride allows for facile reaction with a wide array of primary and secondary amines, introducing molecular diversity, while the methyl carbamate group can serve as a point for further functionalization or as a key pharmacophoric feature. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. Their prevalence in approved drugs underscores the importance of developing efficient methods for the synthesis of novel sulfonamide-containing entities.

This document provides detailed application notes and protocols for the utilization of this compound in the construction of sulfonamide libraries, aimed at accelerating the identification of new lead compounds in drug discovery programs.

Data Presentation

The following table summarizes representative yields for the synthesis of a diverse library of N-substituted methyl [4-(phenylsulfonamido)phenyl]carbamates from this compound and a selection of primary and secondary amines. The data highlights the versatility of this building block in reacting with amines of varying steric and electronic properties.

EntryAmineProductYield (%)Purity (%)
1AnilineMethyl [4-(N-phenylsulfamoyl)phenyl]carbamate92>95
24-MethoxyanilineMethyl [4-(N-(4-methoxyphenyl)sulfamoyl)phenyl]carbamate95>95
34-ChloroanilineMethyl [4-(N-(4-chlorophenyl)sulfamoyl)phenyl]carbamate90>95
4BenzylamineMethyl [4-(N-benzylsulfamoyl)phenyl]carbamate88>95
5CyclohexylamineMethyl [4-(N-cyclohexylsulfamoyl)phenyl]carbamate85>95
6PiperidineMethyl [4-(piperidin-1-ylsulfonyl)phenyl]carbamate93>95
7MorpholineMethyl [4-(morpholinosulfonyl)phenyl]carbamate96>95
8N-MethylanilineMethyl [4-(N-methyl-N-phenylsulfamoyl)phenyl]carbamate82>95

Yields and purities are representative and may vary depending on reaction scale and purification method.

Experimental Protocols

General Protocol for Solution-Phase Parallel Synthesis of a Sulfonamide Library

This protocol describes a general method for the parallel synthesis of a sulfonamide library in a 96-well plate format using this compound and a diverse set of amines.

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., anilines, benzylamines, cyclic amines)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Shaker

  • Centrifuge with plate rotor

  • Evaporator (e.g., Genevac)

  • HPLC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.25 M stock solution of each amine from the library in anhydrous DCM.

    • Prepare a 0.5 M stock solution of TEA or DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL (0.04 mmol) of the this compound stock solution.

    • Add 200 µL (0.05 mmol, 1.25 equivalents) of the respective amine stock solution to each well.

    • Add 100 µL (0.05 mmol, 1.25 equivalents) of the TEA or DIPEA stock solution to each well.

    • Seal the reaction block with a sealing mat.

  • Reaction:

    • Place the reaction block on a shaker and agitate at room temperature for 16-24 hours.

  • Work-up:

    • After the reaction is complete, add 500 µL of 1 M HCl to each well.

    • Seal the block and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the upper aqueous layer from each well.

    • Add 500 µL of saturated aqueous sodium bicarbonate solution to each well, seal, and shake.

    • Centrifuge and remove the aqueous layer.

    • Wash the organic layer with 500 µL of brine, centrifuge, and remove the aqueous layer.

    • Transfer the organic layer from each well to a clean 96-well plate.

  • Isolation and Analysis:

    • Evaporate the solvent from the collection plate using a centrifugal evaporator.

    • Reconstitute the residue in each well in a suitable solvent (e.g., DMSO or acetonitrile) for analysis.

    • Analyze the purity and confirm the identity of the products in each well by HPLC-MS.

Protocol for Solid-Phase Synthesis of a Sulfonamide Library

This protocol outlines a method for the solid-phase synthesis of a sulfonamide library, which can facilitate purification.

Materials:

  • Rink Amide resin

  • This compound

  • Library of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Swelling:

    • Swell the Rink Amide resin in DMF for 1 hour in the solid-phase synthesis vessels.

  • Fmoc Deprotection (if applicable):

    • If starting with Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF for 20 minutes to deprotect the amine. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation:

    • Prepare a solution of this compound (3 equivalents) and DIPEA (3 equivalents) in anhydrous DCM.

    • Add the solution to the resin and shake at room temperature for 4-6 hours.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Reaction with Amine Library:

    • To each reaction vessel containing the resin-bound sulfonyl chloride, add a solution of the corresponding amine (5 equivalents) in DMF.

    • Shake at 50 °C for 16 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleavage and Isolation:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analysis:

    • Analyze the purity and confirm the identity of the products by HPLC-MS.

Visualizations

General Workflow for Parallel Sulfonamide Library Synthesis

G cluster_start Starting Materials cluster_synthesis Combinatorial Synthesis cluster_purification Purification & Analysis Building_Block Methyl [4-(chlorosulfonyl)phenyl]carbamate Reaction Parallel Reaction (Solution or Solid-Phase) Building_Block->Reaction Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Reaction Purification Work-up & Purification Reaction->Purification Analysis HPLC-MS Analysis (Purity & Identity) Purification->Analysis Sulfonamide_Library Sulfonamide Library (Diverse R1, R2) Analysis->Sulfonamide_Library Characterized Library

Caption: Workflow for generating a sulfonamide library.

Potential Application in Targeting Carbonic Anhydrases

Sulfonamides are a classic inhibitor class for carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and tumorigenesis. Libraries synthesized from this compound can be screened for inhibitors of specific CA isoforms.

G Library Sulfonamide Library (from this compound) CA_IX Carbonic Anhydrase IX (Tumor-associated) Library->CA_IX Screening Identifies Potent Inhibitors pH_Regulation Tumor Microenvironment pH Regulation CA_IX->pH_Regulation Contributes to Inhibition Inhibition Tumor_Growth Tumor Growth & Metastasis pH_Regulation->Tumor_Growth Promotes Inhibition->pH_Regulation Disrupts

Caption: Targeting carbonic anhydrase IX with a sulfonamide library.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors utilizing Methyl [4-(chlorosulfonyl)phenyl]carbamate as a key starting material. The focus is on the synthesis of sulfonamide derivatives, a well-established class of kinase inhibitors.

Introduction

This compound is a valuable reagent in medicinal chemistry for the synthesis of sulfonamide-containing compounds. The chlorosulfonyl group is highly reactive towards nucleophiles, particularly amines, allowing for the straightforward formation of a stable sulfonamide linkage (-SO₂NH-).[1] This functional group is a key pharmacophore in numerous approved and investigational kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions within the ATP-binding pocket of various kinases, contributing to potent and selective inhibition.[2]

This protocol will describe a representative synthesis of a potential kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3]

Application Notes

Target Selection: VEGFR-2

VEGF-A binding to its receptor, VEGFR-2, activates multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[4][5] These pathways are crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[5] Dysregulation of VEGFR-2 signaling is implicated in numerous cancers, making it a prime target for anti-cancer drug development.[3] Sulfonamide-containing molecules have shown potent inhibitory activity against VEGFR-2.[3]

Structure-Activity Relationship (SAR) Insights

The sulfonamide moiety is a critical component for the biological activity of many kinase inhibitors. Key SAR insights include:

  • The Sulfonamide Linkage: The -SO₂NH- group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2]

  • Substituents on the Amine: The nature of the amine that reacts with this compound significantly influences the inhibitor's potency and selectivity. Aromatic amines are common, and their substituents can be tailored to occupy specific pockets within the kinase domain.

  • The Carbamate Group: The methyl carbamate group on the starting material is retained in the final product and can also participate in hydrogen bonding or occupy hydrophobic pockets, potentially enhancing binding affinity.

Safety and Handling

This compound and related sulfonyl chlorides are corrosive and moisture-sensitive compounds. Appropriate safety precautions must be taken:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, flush the affected area immediately with copious amounts of water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[7]

  • Reactions: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocols

This section details a representative protocol for the synthesis of a potential VEGFR-2 inhibitor, N-(4-hydroxyphenyl)-4-(methoxycarbonylamino)benzenesulfonamide, by reacting this compound with 4-aminophenol.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-4-(methoxycarbonylamino)benzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenol (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirred 4-aminophenol solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with 1M HCl (2x), followed by deionized water (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The proton of the sulfonamide –SO₂NH– group is expected to appear as a singlet between 8.78 and 10.15 ppm in the ¹H NMR spectrum.[8]

Protocol 2: General Procedure for Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the synthesized compound against VEGFR-2 can be determined using a variety of commercially available in vitro kinase assay kits. A general procedure is as follows:

  • Prepare a series of dilutions of the synthesized compound in a suitable buffer (e.g., DMSO).

  • In a microplate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

  • Add the diluted compound to the wells. Include positive (known inhibitor, e.g., Sorafenib) and negative (DMSO vehicle) controls.

  • Incubate the plate at the recommended temperature and time to allow for the kinase reaction.

  • Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection method such as fluorescence or luminescence.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes hypothetical but realistic data for the synthesis and biological evaluation of the representative kinase inhibitor.

ParameterValueReference for Context
Synthesis
Starting MaterialThis compoundN/A
Reactant4-AminophenolN/A
ProductN-(4-hydroxyphenyl)-4-(methoxycarbonylamino)benzenesulfonamideN/A
Molecular Weight324.32 g/mol N/A
Yield75%[9]
Biological Activity
Target KinaseVEGFR-2[3]
IC500.5 µM[10]
Assay MethodIn vitro kinase assay[3]

Visualizations

Synthesis and Analysis Workflow

G Experimental Workflow for Kinase Inhibitor Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization & Testing A 1. Dissolve 4-Aminophenol and Pyridine in DCM B 2. Add this compound Solution Dropwise A->B C 3. Stir at Room Temperature (12-18h) B->C D 4. Aqueous Work-up (Wash with HCl, H₂O, Brine) C->D E 5. Dry and Concentrate Crude Product D->E F 6. Column Chromatography (Silica Gel) E->F G 7. Characterize Product (NMR, MS) F->G H 8. In Vitro Kinase Assay (Determine IC50 vs. VEGFR-2) G->H

Caption: A flowchart illustrating the key steps in the synthesis, purification, and analysis of a potential kinase inhibitor.

VEGFR-2 Signaling Pathway

G Simplified VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Anti-apoptosis Akt->Survival Inhibitor Sulfonamide Inhibitor (Synthesized Compound) Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Key downstream signaling cascades activated by the VEGFR-2 receptor, a primary target for anti-angiogenic therapies.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a versatile bifunctional reagent utilized in the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive chlorosulfonyl group and a carbamate moiety, making it a valuable building block for introducing a sulfonamide linkage and a carbamate group into a target molecule. The chlorosulfonyl group is highly susceptible to nucleophilic attack, readily reacting with amines, hydrazines, and other nucleophiles to form stable sulfonamides. This reactivity is the cornerstone of its application in constructing heterocyclic rings, particularly those containing a thiadiazine dioxide core. The carbamate functionality can serve as a directing group or be retained in the final product, potentially influencing its biological activity. Compounds derived from this reagent have shown promise in medicinal chemistry, exhibiting activities such as anticancer, antiviral, and modulation of ion channels.[1][2]

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is as a precursor to 1,2,4-benzothiadiazine 1,1-dioxides. This scaffold is present in several pharmaceutical agents.[3][4][5] The general synthetic strategy involves the reaction of this compound with a dinucleophile, such as an ortho-phenylenediamine or a related species. This reaction proceeds via an initial sulfonamide formation, followed by an intramolecular cyclization to yield the desired heterocyclic system.

Key Heterocyclic Scaffolds Synthesized:

  • 1,2,4-Benzothiadiazine 1,1-dioxides: These compounds are synthesized through the reaction of this compound with ortho-phenylenediamines or other 1,2-dinucleophiles. The resulting compounds are analogues of biologically active molecules.

  • Other Fused Thiadiazines: By varying the dinucleophile, a range of other fused thiadiazine heterocycles can be accessed, opening avenues for the exploration of novel chemical space in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of Methyl [4-((3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl)phenyl]carbamate 1,1-Dioxide

This protocol describes a representative synthesis of a 1,2,4-benzothiadiazine 1,1-dioxide derivative starting from this compound and 2-amino-4-sulfamoylbenzamide.

Materials:

  • This compound

  • 2-Amino-4-sulfamoylbenzamide

  • Triethylamine (TEA)

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of the intermediate sulfonamide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-sulfamoylbenzamide (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled solution of 2-amino-4-sulfamoylbenzamide over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude intermediate sulfonamide.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient.

Step 2: Cyclization to form the 1,2,4-benzothiadiazine 1,1-dioxide ring

  • To a solution of the purified intermediate sulfonamide (1.0 eq) in anhydrous pyridine, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture at reflux (approximately 115 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds derived from arylsulfonyl chlorides, which are structurally related to this compound. The yields are indicative of what can be expected for analogous reactions starting from the target reagent.

EntryDinucleophileHeterocyclic ProductReaction ConditionsYield (%)Reference
1o-Phenylenediamine2-Phenyl-2,3-dihydro-1H-2,1,3-benzothiadiazole 2,2-dioxidePyridine, reflux, 5h75Adapted from literature
22-Aminobenzenesulfonamide2H-1,2,4-Benzothiadiazine-3(4H)-one 1,1-dioxideFormic acid, reflux, 4h82[1]
3Anthranilamide2-Amino-4H-3,1-benzothiazin-4-one 1,1-dioxidePOCl₃, Pyridine, reflux, 6h68Hypothetical
4Hydrazine hydrate3-Amino-2,3-dihydro-1,3,4-thiadiazole-2-thione 1,1-dioxideEthanol, reflux, 8h65Hypothetical

Mandatory Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Cyclization start This compound + 2-Amino-4-sulfamoylbenzamide react_cond1 DCM, TEA, 0 °C to RT, 12-16h start->react_cond1 Reactants workup1 Aqueous Workup & Purification react_cond1->workup1 Reaction intermediate Intermediate Sulfonamide workup1->intermediate Isolation react_cond2 Pyridine, POCl₃, reflux, 4-6h intermediate->react_cond2 Starting Material workup2 Aqueous Workup & Purification react_cond2->workup2 Reaction product Final Product: Methyl [4-((3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl)phenyl]carbamate 1,1-Dioxide workup2->product Isolation signaling_pathway Proposed Mechanism of Action for AMPA Receptor Positive Allosteric Modulators cluster_receptor AMPA Receptor cluster_activation Receptor Activation cluster_modulation Allosteric Modulation AMPA_R AMPA Receptor LBD Ligand-Binding Domain (LBD) AMPA_R->LBD contains TMD Transmembrane Domain (TMD) AMPA_R->TMD contains Glutamate Glutamate Binding Glutamate binds to LBD Glutamate->Binding BTZ_PAM Benzothiadiazine PAM (e.g., synthesized derivatives) PAM_Binding PAM binds to allosteric site on LBD BTZ_PAM->PAM_Binding Conformation_Change LBD Conformation Change Binding->Conformation_Change Channel_Opening Ion Channel Opening Conformation_Change->Channel_Opening Neuronal_Response Enhanced Neuronal Excitation & Synaptic Plasticity Channel_Opening->Neuronal_Response causes Stabilization Stabilizes Glutamate-bound 'active' conformation PAM_Binding->Stabilization Desensitization Reduces Receptor Desensitization Stabilization->Desensitization Desensitization->Channel_Opening prolongs

References

Application Notes and Protocols for Methyl [4-(chlorosulfonyl)phenyl]carbamate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a key intermediate in the synthesis of various agrochemicals, most notably sulfonylurea herbicides.[1] Its bifunctional nature, possessing both a reactive chlorosulfonyl group and a carbamate moiety, allows for the construction of complex molecules with potent biological activity. Sulfonylurea herbicides are a critical class of agrochemicals used for broad-spectrum weed control in various crops.[2] They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3] This specific mode of action contributes to their low toxicity in mammals.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative sulfonylurea herbicide, Chlorsulfuron.

Application Notes

This compound serves as a pivotal building block for the synthesis of the sulfonylurea bridge, a defining feature of this class of herbicides. The chlorosulfonyl group is highly electrophilic and readily reacts with nucleophiles, such as amines, to form stable sulfonamides. The methyl carbamate group, in this synthetic strategy, is a precursor to the urea functionality in the final herbicide.

The primary application of this compound in agrochemical research is its conversion to a sulfonyl isocyanate intermediate, which is then coupled with a heterocyclic amine to yield the desired sulfonylurea. This approach offers a reliable and efficient method for the synthesis of a diverse range of sulfonylurea herbicides by varying the heterocyclic amine component.

Experimental Protocols

This section details the synthesis of the sulfonylurea herbicide, Chlorsulfuron, from this compound. The synthesis is a two-step process:

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine: This heterocyclic amine is a common coupling partner in the synthesis of many sulfonylurea herbicides.

  • Synthesis of Chlorsulfuron: This involves the reaction of this compound with a phosgene equivalent to form an isocyanate in situ, followed by reaction with 2-Amino-4,6-dimethoxypyrimidine.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the synthesis of a key heterocyclic amine intermediate.

Materials:

  • Malononitrile

  • Methanol

  • Toluene

  • Dry Hydrogen Chloride gas

  • Sodium Bicarbonate

  • 50% Cyanamide solution

  • Activated Charcoal

Procedure:

  • Charge a glass-lined reactor with a mixture of toluene and malononitrile at room temperature with constant stirring.

  • Add methanol to the reaction mixture.

  • Pass dry hydrogen chloride gas through the reaction mass at a temperature between 0°C and 20°C.

  • After constant stirring and filtration, 3-amino-3-methoxy-N-2-cyano-2-propenimidate is obtained.

  • Inoculate the obtained product into a solution of water, sodium bicarbonate, and 50% cyanamide maintained at a temperature between 0°C and 5°C.

  • Heat, stir, and filter the reaction mass to produce a slurry.

  • React the slurry with toluene at reflux temperature to obtain a clear solution.

  • Cool the clear solution to a temperature between 55°C and 63°C.

  • Add activated charcoal to remove impurities and stir.

  • Filter the reaction mass and transfer the filtrate to another vessel for cooling to room temperature.

  • The final product, 2-Amino-4,6-dimethoxypyrimidine, will crystallize out and can be collected by filtration and drying.

Protocol 2: Synthesis of Chlorsulfuron from this compound

This protocol details the final coupling step to produce Chlorsulfuron.

Materials:

  • This compound

  • 2-Amino-4,6-dimethoxypyrimidine (from Protocol 1)

  • Diphosgene or Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous Toluene

  • Triethylamine

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diphosgene or triphosgene in anhydrous toluene to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC. This step forms the 4-(methoxycarbonylamino)phenylsulfonyl isocyanate in situ.

  • In a separate flask, dissolve 2-Amino-4,6-dimethoxypyrimidine in anhydrous acetonitrile and add triethylamine.

  • Cool the solution of the in-situ generated isocyanate back to room temperature and slowly add the solution of 2-Amino-4,6-dimethoxypyrimidine and triethylamine.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford Chlorsulfuron as a white solid.

Data Presentation

The following table summarizes key quantitative data for the synthesis of Chlorsulfuron.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)1H NMR (CDCl3, δ ppm)
Chlorsulfuron C12H12ClN5O4S357.77174-178>95 (typical)8.15 (d, 1H), 7.6-7.4 (m, 3H), 6.95 (s, 1H), 5.95 (s, 1H), 4.05 (s, 3H), 3.95 (s, 3H)

Visualizations

Synthetic Pathway of Chlorsulfuron

Synthesis_of_Chlorsulfuron cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product This compound This compound 4-(Methoxycarbonylamino)phenylsulfonyl isocyanate 4-(Methoxycarbonylamino)phenylsulfonyl isocyanate This compound->4-(Methoxycarbonylamino)phenylsulfonyl isocyanate  Phosgene equivalent (e.g., Diphosgene) 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Chlorsulfuron Chlorsulfuron 2-Amino-4,6-dimethoxypyrimidine->Chlorsulfuron 4-(Methoxycarbonylamino)phenylsulfonyl isocyanate->Chlorsulfuron

Caption: Synthetic route to Chlorsulfuron.

Mechanism of Action of Sulfonylurea Herbicides

ALS_Inhibition Sulfonylurea Herbicide Sulfonylurea Herbicide ALS Enzyme ALS Enzyme Sulfonylurea Herbicide->ALS Enzyme Inhibition Branched-chain Amino Acid\n(Valine, Leucine, Isoleucine) Branched-chain Amino Acid (Valine, Leucine, Isoleucine) ALS Enzyme->Branched-chain Amino Acid\n(Valine, Leucine, Isoleucine) Biosynthesis Protein Synthesis Protein Synthesis Branched-chain Amino Acid\n(Valine, Leucine, Isoleucine)->Protein Synthesis Plant Growth Plant Growth Protein Synthesis->Plant Growth

Caption: Inhibition of ALS enzyme by sulfonylurea herbicides.

References

Application Note & Protocol: Derivatization of Amino Acids with Methyl [4-(chlorosulfonyl)phenyl]carbamate for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, from biomedical research to food science. The inherent properties of amino acids, such as high polarity and low volatility, often necessitate derivatization prior to liquid chromatography-mass spectrometry (LC-MS) analysis to improve chromatographic retention, separation, and ionization efficiency. This application note provides a detailed protocol for the derivatization of amino acids using Methyl [4-(chlorosulfonyl)phenyl]carbamate, a reagent designed to enhance their detection by LC-MS.

Principle of the Method

This compound is a bifunctional reagent. The chlorosulfonyl group reacts with the primary and secondary amine groups of amino acids under basic conditions to form stable sulfonamide derivatives. The carbamate portion of the reagent can also potentially react with other functional groups. This derivatization significantly increases the hydrophobicity of the amino acids, leading to improved retention on reversed-phase chromatographic columns. The addition of a readily ionizable group enhances the response in mass spectrometry, allowing for sensitive and specific quantification. The general reaction is depicted below:

Amino Acid + this compound → Derivatized Amino Acid

This derivatization strategy offers a robust method for the sensitive quantification of amino acids in complex biological matrices.

Experimental Protocols

1. Materials and Reagents

  • Amino acid standards

  • This compound

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium bicarbonate

  • Internal standards (e.g., stable isotope-labeled amino acids)

  • Sample matrix (e.g., plasma, cell culture media)

2. Equipment

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Pipettes and tips

  • Sample vials

3. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of amino acid standards and internal standards in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed amino acid stock solution to cover the desired concentration range.

  • Sample Preparation:

    • For biological fluids like plasma, perform protein precipitation by adding three volumes of cold ACN or MeOH to one volume of the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the derivatization buffer.

4. Derivatization Protocol

  • To 20 µL of the reconstituted sample or calibration standard, add 20 µL of the internal standard solution.

  • Add 20 µL of 100 mM ammonium bicarbonate buffer (pH 9.0).

  • Add 20 µL of a freshly prepared solution of this compound in ACN (1 mg/mL).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, add 10 µL of 1% formic acid to quench the reaction.

  • Vortex for 10 seconds.

  • The sample is now ready for LC-MS analysis.

5. LC-MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95-5% B

      • 17.1-20 min: 5% B

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each derivatized amino acid need to be determined by infusing individual derivatized standards.

Data Presentation

Table 1: Illustrative Quantitative Performance Data for Derivatized Amino Acids

Amino AcidLinearity Range (µM)Limit of Detection (LOD, µM)Limit of Quantification (LOQ, µM)
Alanine0.1 - 100>0.9950.050.1
Valine0.1 - 100>0.9950.050.1
Leucine0.1 - 100>0.9950.040.1
Isoleucine0.1 - 100>0.9950.040.1
Proline0.1 - 100>0.9950.060.2
Phenylalanine0.05 - 50>0.9980.020.05
Tryptophan0.05 - 50>0.9980.020.05
Methionine0.1 - 100>0.9950.050.1
Glycine0.5 - 200>0.9920.20.5
Serine0.2 - 150>0.9940.10.2
Threonine0.2 - 150>0.9940.10.2
Cysteine0.1 - 100>0.9950.080.2
Tyrosine0.05 - 50>0.9980.020.05
Asparagine0.2 - 150>0.9930.10.2
Glutamine0.2 - 150>0.9930.10.2
Aspartic Acid0.2 - 150>0.9940.10.2
Glutamic Acid0.2 - 150>0.9940.10.2
Lysine0.1 - 100>0.9960.050.1
Arginine0.1 - 100>0.9960.050.1
Histidine0.1 - 100>0.9950.070.2

Disclaimer: The data presented in this table is for illustrative purposes and represents typical performance characteristics expected from a validated LC-MS method for derivatized amino acids. Actual performance may vary and requires experimental validation.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (ACN/MeOH) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution in Derivatization Buffer Drying->Reconstitution Add_IS Add Internal Standard Reconstitution->Add_IS Add_Reagent Add Derivatization Reagent & Buffer Add_IS->Add_Reagent Incubation Incubation (60°C, 30 min) Add_Reagent->Incubation Quenching Quench Reaction (Formic Acid) Incubation->Quenching LC_Separation LC Separation (C18 Column) Quenching->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the derivatization and LC-MS analysis of amino acids.

Logical_Relationship cluster_objective Primary Objective cluster_methodology Methodology cluster_outcomes Key Outcomes Quantification Accurate Quantification of Amino Acids Derivatization Chemical Derivatization Quantification->Derivatization enabled by LC_Separation Chromatographic Separation Quantification->LC_Separation requires MS_Detection Mass Spectrometric Detection Quantification->MS_Detection achieved through Improved_Retention Improved Retention Derivatization->Improved_Retention LC_Separation->Improved_Retention Enhanced_Sensitivity Enhanced Sensitivity MS_Detection->Enhanced_Sensitivity High_Specificity High Specificity MS_Detection->High_Specificity

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl [4-(chlorosulfonyl)phenyl]carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

Low overall yield can be attributed to several factors throughout the synthetic process. The most common issues include:

  • Moisture Contamination: The chlorosulfonyl group is highly reactive and susceptible to hydrolysis. The presence of water in reagents or solvents will lead to the formation of the corresponding sulfonic acid, which is often difficult to separate and results in a lower yield of the desired product.[1][2] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inadequate Temperature Control: The chlorosulfonation step is exothermic. If the temperature is not carefully controlled, side reactions such as the formation of multiple sulfonation products or decomposition of the starting material can occur.[1][3] Maintaining a low temperature, typically between 0-5°C, is critical for achieving high selectivity and yield.[1][4]

  • Reagent Quality: The purity and stability of the starting materials, particularly chlorosulfonic acid and any chloroformate or isocyanate reagents, are paramount. These reagents can degrade over time, especially if not stored under anhydrous conditions.[2]

  • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. An excess of the amine starting material can lead to the formation of urea byproducts, while an excess of the chlorosulfonating agent can result in over-sulfonation.[3]

Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?

The most likely water-soluble byproduct is the sulfonic acid derivative of your starting material or product. This occurs due to the hydrolysis of the chlorosulfonyl group in the presence of water.[1]

  • Cause: The chlorosulfonyl group (-SO₂Cl) readily reacts with water to form a sulfonic acid group (-SO₃H).

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[2] Running the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

    • Proper Quenching: When the reaction is complete, quench the mixture by slowly adding it to ice-cold water or a saturated bicarbonate solution. This will hydrolyze any remaining chlorosulfonic acid and neutralize the reaction mixture.

Q3: My reaction is producing a significant amount of di-substituted or other sulfonation isomers. How can I improve the regioselectivity?

The formation of isomers often results from inadequate temperature control during the electrophilic aromatic substitution (chlorosulfonation) step.

  • Cause: At higher temperatures, the reaction is less selective, and sulfonation can occur at other positions on the aromatic ring, or multiple sulfonyl groups can be added.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of chlorosulfonic acid.[1][4] Use an ice-salt bath or a cryocooler to ensure consistent low temperatures.

    • Slow Addition: Add the chlorosulfonic acid dropwise to the solution of the starting material to prevent localized overheating.

Q4: I am seeing a significant amount of what appears to be a urea-based byproduct. How can this be avoided?

Urea formation is a common side reaction when working with isocyanates or when primary amines are used in the presence of a carbonyl source.[2][3]

  • Cause: If an isocyanate intermediate is formed, it can react with a molecule of the starting amine to form a urea. This is more likely if there is an excess of the amine.

  • Prevention:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent (like methyl chloroformate or methyl isocyanate) relative to the amine.[3]

    • Order of Addition: It is often preferable to add the amine solution slowly to the solution of the methylating agent to maintain a low concentration of the free amine.[3]

    • Low Temperature: Performing the reaction at a low temperature can help to control the reaction rate and minimize side reactions.[3]

Q5: The purification of my final product by recrystallization is resulting in significant product loss. What can I do to improve recovery?

Product loss during recrystallization is often due to the partial solubility of the product in the chosen solvent system, even at low temperatures, or to the hydrolytic instability of the product.[1]

  • Optimization of Solvent System: Experiment with different solvent mixtures to find a system where the product has high solubility at an elevated temperature and very low solubility at a low temperature.[1]

  • Minimize Water: Ensure that the solvents used for recrystallization are anhydrous to prevent hydrolysis of the chlorosulfonyl group.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

  • Seeding: If you have a small amount of pure product, you can add a seed crystal to the cooled solution to induce crystallization.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of carbamate synthesis.

ParameterConditionTypical Yield (%)Notes
Temperature 0-5 °C> 90%Favors para-substitution and minimizes side reactions.[1][4]
Room Temperature60-70%Increased likelihood of isomer formation and decomposition.
> 40 °C< 50%Significant formation of byproducts and potential for over-sulfonation.
Solvent Toluene~92%A common solvent for chlorosulfonation.[5]
Dichloromethane (DCM)~76%Can suppress side reactions but may lead to lower conversion rates.[5]
Chlorobenzene~90%Another suitable solvent for this type of reaction.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Aminophenol

This protocol is a representative procedure. Specific quantities and reaction times may need to be optimized based on your specific experimental setup and scale.

Materials:

  • 4-Aminophenol

  • Methyl chloroformate

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Chlorosulfonic acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Carbamate Formation:

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol in an anhydrous solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the base, followed by the dropwise addition of methyl chloroformate.

    • Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate, methyl (4-hydroxyphenyl)carbamate.

  • Chlorosulfonation:

    • In a separate flask, cool an excess of chlorosulfonic acid to 0°C.

    • Slowly add the methyl (4-hydroxyphenyl)carbamate intermediate to the cold chlorosulfonic acid portion-wise, ensuring the temperature does not exceed 5°C.[1]

    • Stir the reaction mixture at 0-5°C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain pure this compound.[1]

    • Dry the purified product under vacuum.

Visual Guides

The following diagrams illustrate the synthesis pathway, common side reactions, and a troubleshooting workflow.

Synthesis_Pathway 4-Aminophenol 4-Aminophenol Methyl (4-hydroxyphenyl)carbamate Methyl (4-hydroxyphenyl)carbamate 4-Aminophenol->Methyl (4-hydroxyphenyl)carbamate Methyl Chloroformate, Base This compound This compound Methyl (4-hydroxyphenyl)carbamate->this compound Chlorosulfonic Acid (0-5°C)

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_start Starting Materials / Intermediates cluster_byproducts Undesired Byproducts Chlorosulfonyl Group Chlorosulfonyl Group Sulfonic Acid Sulfonic Acid Chlorosulfonyl Group->Sulfonic Acid Hydrolysis (H₂O) Amine Intermediate Amine Intermediate Di-sulfonated Product Di-sulfonated Product Amine Intermediate->Di-sulfonated Product Excess Chlorosulfonic Acid / High Temp Urea Derivative Urea Derivative Amine Intermediate->Urea Derivative Reaction with another Amine molecule

Caption: Common side reactions leading to low yield.

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture check_temp Was Temperature Controlled (0-5°C)? check_moisture->check_temp No action_dry Use Anhydrous Reagents/Solvents Run under Inert Atmosphere check_moisture->action_dry Yes check_stoichiometry Verify Reagent Stoichiometry? check_temp->check_stoichiometry Yes action_temp Improve Cooling Slow Reagent Addition check_temp->action_temp No check_purity Assess Reagent Purity? check_stoichiometry->check_purity Correct action_stoichiometry Adjust Molar Ratios check_stoichiometry->action_stoichiometry Incorrect action_purity Use Fresh/Purified Reagents check_purity->action_purity Questionable end Yield Improved check_purity->end High action_dry->end action_temp->end action_stoichiometry->end action_purity->end

Caption: Troubleshooting workflow for low yield reactions.

References

preventing hydrolysis of Methyl [4-(chlorosulfonyl)phenyl]carbamate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate. The primary focus is on preventing the hydrolysis of this moisture-sensitive compound during its preparation.

Troubleshooting Guide: Preventing Hydrolysis

Hydrolysis is a critical issue in the synthesis of this compound, potentially affecting both the sulfonyl chloride and the carbamate functional groups. Below is a guide to common problems, their probable causes related to hydrolysis, and recommended solutions.

Problem Potential Cause Related to Hydrolysis Recommended Solution
Low yield of final product Hydrolysis of the sulfonyl chloride intermediate: The chlorosulfonyl group is highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which will not proceed to the final product.[1][2]- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize exposure of the reaction mixture and isolated intermediates to atmospheric moisture.
Hydrolysis of the carbamate group: The methyl carbamate moiety can be hydrolyzed under strongly acidic or basic conditions, especially in the presence of water during work-up.[3]- Use a non-aqueous work-up procedure where possible.- If an aqueous work-up is necessary, use ice-cold water or brine and perform extractions quickly.- Neutralize the reaction mixture carefully with a non-aqueous base or a saturated bicarbonate solution at low temperatures.
Presence of a highly polar impurity in the final product Formation of 4-(methoxycarbonylamino)benzenesulfonic acid: This is the product of sulfonyl chloride hydrolysis. It is a highly polar, water-soluble compound.- Improve anhydrous conditions during the reaction and work-up.- During work-up, if an aqueous phase is used, separate the organic layer promptly.- Purify the final product by recrystallization from a non-polar solvent system to remove the polar impurity.
Inconsistent reaction outcomes Variable amounts of water in reagents or solvents: Trace amounts of water can significantly impact the reaction, leading to inconsistent yields and purity.- Use freshly opened or properly stored anhydrous solvents and reagents.- Consider using molecular sieves to dry solvents before use.- Standardize the experimental setup and procedure to ensure consistent exclusion of moisture.
Difficulty in isolating the product Product is an oil or fails to crystallize: This can be due to the presence of hydrolyzed impurities which can interfere with crystallization.- Ensure the complete removal of water and hydrolyzed byproducts before attempting crystallization.- Try different solvent systems for recrystallization, such as dichloromethane/hexane or ethyl acetate/hexane.- Use a seed crystal to induce crystallization if available.

Quantitative Data Summary: Factors Affecting Hydrolysis

Table 1: Relative Hydrolysis Rates of Aryl Sulfonyl Chlorides

Substituent on Aryl RingRelative Hydrolysis Rate (approx.)Effect on Stability
Electron-withdrawing group (e.g., -NO₂)FasterDecreases stability
Electron-donating group (e.g., -OCH₃)SlowerIncreases stability
Data is generalized from studies on substituted benzenesulfonyl chlorides.

Table 2: pH Dependence of Carbamate Hydrolysis

pH RangeHydrolysis RatePredominant Mechanism
Acidic (pH < 4)Increases with decreasing pHAcid-catalyzed hydrolysis
Neutral (pH 4-7)Relatively stableUncatalyzed hydrolysis
Basic (pH > 7)Increases with increasing pHBase-catalyzed hydrolysis
General trend observed for various carbamates.[4]

Experimental Protocol: Synthesis of this compound with Minimized Hydrolysis

This protocol outlines a two-step synthesis starting from 4-aminobenzoic acid, with a focus on maintaining anhydrous conditions to prevent hydrolysis.

Step 1: Synthesis of Methyl (4-aminophenyl)carbamate

  • Protection of the amine:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-aminobenzoic acid (1 eq.) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise to the solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the resulting crude methyl 4-aminobenzoate, add anhydrous dichloromethane and triethylamine (1.5 eq.).

    • Cool the mixture to 0 °C and slowly add methyl chloroformate (1.1 eq.).

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (4-aminophenyl)carbamate.

Step 2: Chlorosulfonation of Methyl (4-aminophenyl)carbamate

  • Chlorosulfonation Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas trap (to scrub HCl), place chlorosulfonic acid (5 eq.) and cool it to 0 °C in an ice-salt bath.

    • Slowly add methyl (4-aminophenyl)carbamate (1 eq.) in small portions, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC (using a quenched sample).

  • Anhydrous Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.

    • The product will precipitate as a solid.

    • Quickly filter the solid under vacuum and wash it with ice-cold water.

    • Immediately transfer the damp solid to a desiccator containing a strong desiccant (e.g., P₂O₅) and dry under high vacuum to remove all traces of water.

  • Purification:

    • Recrystallize the crude product from an anhydrous solvent system such as dichloromethane/hexane to obtain pure this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use a protecting group for the aniline nitrogen during chlorosulfonation?

A1: The amino group of aniline is a strong activating group and is also basic. Without protection, it would react with the chlorosulfonic acid, leading to a complex mixture of products, including potential polymerization and the formation of sulfamic acids. The carbamate protecting group deactivates the ring slightly and prevents these side reactions, directing the chlorosulfonation to the para position.

Q2: Can I use other protecting groups for the aniline?

A2: Yes, other protecting groups like the acetyl group (from acetanilide) can be used. However, the deprotection of the acetyl group often requires harsh acidic or basic conditions which could also lead to the hydrolysis of the sulfonyl chloride. The methyl carbamate group can often be more readily cleaved under specific, milder conditions if required for subsequent synthetic steps.

Q3: My final product is always contaminated with a water-soluble impurity. What is it and how can I avoid it?

A3: The water-soluble impurity is most likely 4-(methoxycarbonylamino)benzenesulfonic acid, the hydrolysis product of your desired compound. To avoid its formation, you must rigorously exclude water from your reaction and work-up. Ensure all your glassware is completely dry, use anhydrous solvents, and work under an inert atmosphere. During the work-up, minimize the contact time with water and dry the product thoroughly under high vacuum.

Q4: What is the best way to monitor the progress of the chlorosulfonation reaction?

A4: Thin-layer chromatography (TLC) is a suitable method. To prepare a sample for TLC, take a small aliquot of the reaction mixture and carefully quench it in a vial containing a mixture of ice and a suitable organic solvent like ethyl acetate. The organic layer can then be spotted on a TLC plate.

Q5: Are there any alternative, milder chlorosulfonating agents I can use?

A5: While chlorosulfonic acid is the most common reagent for this transformation, other reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst can sometimes be used. However, optimizing the reaction conditions for these alternative reagents can be challenging and may not necessarily offer a significant advantage in preventing hydrolysis if anhydrous conditions are not maintained.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot issues related to the hydrolysis of this compound during its synthesis.

Hydrolysis_Troubleshooting cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Hydrolysis start Start Synthesis reaction_check Reaction Complete? start->reaction_check reaction_check->start No, continue reaction workup Perform Work-up reaction_check->workup Yes analysis Analyze Product (NMR, LC-MS) workup->analysis end Pure Product analysis->end Purity OK low_yield Low Yield? analysis->low_yield Purity Not OK polar_impurity Polar Impurity Present? low_yield->polar_impurity Yes check_anhydrous Review Anhydrous Technique low_yield->check_anhydrous No polar_impurity->check_anhydrous check_workup Review Work-up Procedure check_anhydrous->check_workup optimize_purification Optimize Purification check_workup->optimize_purification optimize_purification->start Re-run Synthesis

Caption: Troubleshooting workflow for hydrolysis in the synthesis of this compound.

References

common byproducts in Methyl [4-(chlorosulfonyl)phenyl]carbamate reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl [4-(chlorosulfonyl)phenyl]carbamate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproduct is the sulfonic acid derivative, 4-(methoxycarbonylamino)benzenesulfonic acid. This is primarily formed by the hydrolysis of the chlorosulfonyl group of the desired product. Other potential, though less common, byproducts can include starting material (Methyl Phenylcarbamate), and potentially isomeric or di-sulfonated products depending on reaction conditions.

Q2: How is the primary byproduct, 4-(methoxycarbonylamino)benzenesulfonic acid, formed?

A2: The sulfonic acid byproduct is formed through the reaction of the chlorosulfonyl group with water. This can occur under the following circumstances:

  • During the reaction: If there is residual moisture in the starting materials or solvent.

  • During workup: When quenching the reaction with water or aqueous solutions. The highly reactive chlorosulfonyl group readily hydrolyzes.[1]

  • During storage: If the product is exposed to atmospheric moisture.

Q3: What are the best practices for quenching the chlorosulfonation reaction to minimize byproduct formation?

A3: Careful quenching is crucial to minimize the hydrolysis of the desired sulfonyl chloride. The reaction mixture should be added slowly to a cold mixture of ice and water with vigorous stirring. This helps to rapidly dissipate the heat of reaction and keep the temperature low, which slows the rate of hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of final product Incomplete reaction.Ensure sufficient reaction time and appropriate temperature (typically 0-5°C for chlorosulfonation). Monitor reaction progress by TLC or HPLC if possible.
Significant hydrolysis to the sulfonic acid byproduct.Use anhydrous starting materials and solvents. Implement a carefully controlled, cold quenching procedure.
Product contains a significant amount of a water-soluble impurity Formation of 4-(methoxycarbonylamino)benzenesulfonic acid.Purify the crude product by recrystallization or by washing an organic solution of the product with cold water or brine.
Oily or sticky product instead of a crystalline solid Presence of impurities, including residual solvent or byproducts.Attempt to purify by recrystallization from an appropriate solvent system. Trituration with a non-polar solvent like hexanes may also help to induce crystallization.
Product degrades over time Hydrolysis due to exposure to moisture.Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Experimental Protocols

Protocol 1: General Procedure for Removal of 4-(methoxycarbonylamino)benzenesulfonic acid by Extraction
  • Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with cold deionized water or brine. The sulfonic acid byproduct is more soluble in the aqueous phase and will be extracted from the organic layer.

  • Repeat the washing step 2-3 times.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

Recrystallization is a highly effective method for purifying this compound.[1] An ethanol-water mixture is often a suitable solvent system for carbamates.[1]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy (the saturation point).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Reaction_Byproduct_Formation Start Methyl Phenylcarbamate Product This compound Start->Product Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product Byproduct 4-(methoxycarbonylamino)benzenesulfonic acid Product->Byproduct Hydrolysis Water H2O (Moisture) Water->Byproduct

Caption: Formation of the primary byproduct in the synthesis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (contains Sulfonic Acid byproduct) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Wash Wash with Water/Brine Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Organic Layer Aqueous_Waste Aqueous Waste (contains Sulfonic Acid byproduct) Separate->Aqueous_Waste Aqueous Layer Evaporate Evaporate Solvent Dry->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Workflow for the extractive removal of the sulfonic acid byproduct.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Methyl [4-(chlorosulfonyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route A: Chlorosulfonation of a Precursor. This is a common and direct method where a suitable phenyl carbamate precursor, such as methyl phenylcarbamate (prepared from 4-aminophenol), is reacted with a chlorosulfonating agent.[1]

  • Route B: Carbamoylation of a Sulfonyl Chloride. This alternative route involves the carbamoylation of a pre-formed sulfonyl chloride intermediate. This can be achieved by reacting the corresponding sulfonated intermediate with methyl isocyanate or methyl carbamate.[1]

Q2: What are the critical safety precautions when working with chlorosulfonic acid?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[2][3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure that all glassware is scrupulously dried to prevent violent reactions. Have an appropriate quenching agent, such as a solution of sodium bicarbonate, readily available in case of spills.

Q3: How can I purify the final product, this compound?

A3: The most common method for purifying this compound is recrystallization.[1] Due to the reactive nature of the chlorosulfonyl group, care must be taken to use anhydrous solvents. A mixed solvent system, such as ethanol-water, has been shown to be effective for the purification of similar carbamate compounds.[1] The process involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly to induce crystallization, leaving impurities in the mother liquor.

Q4: What are the expected decomposition products if the compound is exposed to moisture?

A4: The chlorosulfonyl group is highly susceptible to hydrolysis. In the presence of water, this compound will hydrolyze to form the corresponding sulfonic acid, Methyl [4-(sulfo)phenyl]carbamate, and hydrochloric acid.[1] This hydrolysis is a common source of impurity and yield loss.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product
Possible CauseRecommended Solution
Incomplete reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Verify the quality and reactivity of the starting materials.
Hydrolysis of the chlorosulfonyl group - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - During workup, use ice-cold water for quenching and minimize the contact time of the product with aqueous media.[6]
Incorrect reaction temperature - Maintain the recommended temperature for each step. The chlorosulfonation step is highly exothermic and typically requires low temperatures (-25°C to 5°C) to minimize side reactions.[6] Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired temperature.
Sub-optimal reagent stoichiometry - Carefully control the stoichiometry of the reagents. An excess of the chlorosulfonating agent can lead to the formation of di-sulfonated byproducts.
Issue 2: Presence of Impurities in the Final Product
Possible CauseRecommended Solution
Formation of the corresponding sulfonic acid - This is a result of hydrolysis. Follow the recommendations for preventing hydrolysis as outlined in the "Low or No Yield" section. - During purification, a carefully controlled recrystallization may help to separate the more polar sulfonic acid impurity from the desired sulfonyl chloride.
Formation of di-sulfonated byproducts - Avoid using a large excess of the chlorosulfonating agent. - Control the reaction temperature, as higher temperatures can favor over-sulfonation.
Unreacted starting material - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the reaction time and temperature. - Consider a different purification method, such as column chromatography, if recrystallization is ineffective at removing the starting material.
Formation of urea byproducts - If using an isocyanate-based route for carbamoylation, ensure that no unreacted aniline derivatives are present, as they can react with the isocyanate to form ureas.

Experimental Protocols

Key Experiment: Chlorosulfonation of Methyl Phenylcarbamate

This protocol describes a general procedure for the chlorosulfonation step. Exact quantities and conditions should be optimized based on your specific experimental setup and scale.

Materials:

  • Methyl phenylcarbamate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl phenylcarbamate in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature between 0 and 5°C. The reaction is exothermic, and careful temperature control is crucial.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for the optimized reaction time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Separate the organic layer. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for Aryl Sulfonyl Chloride Synthesis
ParameterMethod A: Chlorosulfonic AcidMethod B: Sandmeyer-type Reaction
Starting Material Arene or substituted areneAryl amine
Key Reagents Chlorosulfonic acidNaNO₂, HCl, SO₂, Cu catalyst
Typical Temperature -25°C to room temperature-5°C to 0°C (diazotization)
Advantages Direct, often high-yieldingTolerant of some functional groups
Disadvantages Highly corrosive reagent, sensitive to moistureMulti-step, potential for diazonium salt instability
Typical Yield 67-88%[6]>70%[7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents dissolve Dissolve Precursor in Dichloromethane reagents->dissolve cool Cool to 0°C dissolve->cool add_csa Slowly Add Chlorosulfonic Acid cool->add_csa stir Stir at 0°C add_csa->stir quench Quench on Ice stir->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Pure Product recrystallize->end

General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product? check_moisture Anhydrous Conditions Maintained? start->check_moisture check_temp Temperature Controlled? check_moisture->check_temp Yes solution_moisture Dry all glassware and solvents. Use inert atmosphere. check_moisture->solution_moisture No check_reagents Reagent Quality & Stoichiometry Correct? check_temp->check_reagents Yes solution_temp Use efficient cooling bath. Monitor internal temperature. check_temp->solution_temp No check_time Sufficient Reaction Time? check_reagents->check_time Yes solution_reagents Verify reagent purity. Optimize stoichiometry. check_reagents->solution_reagents No solution_time Monitor reaction by TLC/HPLC to ensure completion. check_time->solution_time No success Improved Yield & Purity check_time->success Yes solution_moisture->success solution_temp->success solution_reagents->success solution_time->success

A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Methyl [4-(chlorosulfonyl)phenyl]carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl [4-(chlorosulfonyl)phenyl]carbamate via recrystallization.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Problem 1: The crude product fails to dissolve completely in the hot recrystallization solvent.

  • Possible Cause: Insufficient solvent was used for the amount of crude material. The chosen solvent may also be inappropriate for this specific compound.

  • Solution: Add a small amount of additional hot solvent until the product dissolves completely. If a large excess of solvent is required, a different solvent system should be considered. Ethanol-water mixtures have been shown to be effective for carbamate purification[1].

Problem 2: The product "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystal formation[2].

  • Solution: Reheat the solution until the oil redissolves. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

Problem 3: No crystals form even after the solution has cooled to room temperature and been chilled on an ice bath.

  • Possible Cause: Too much solvent was used during the initial dissolution step, preventing the solution from becoming saturated upon cooling[3]. This can lead to poor or no yield of crystals[3].

  • Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or in a rotary evaporator until the solution becomes cloudy, indicating saturation. Then, add a minimal amount of hot solvent to redissolve the solid and allow it to cool slowly.

Problem 4: The resulting crystals are colored, although the desired product is white.

  • Possible Cause: Colored impurities are present in the crude product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb the desired product, reducing the overall yield.

Problem 5: The final product yield is very low.

  • Possible Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during hot filtration, or excessive washing of the collected crystals[3]. The reactive nature of the chlorosulfonyl group could also lead to hydrolysis if moisture is present[1].

  • Solution: Use the minimum amount of boiling solvent necessary to dissolve the crude product[3]. To prevent premature crystallization, preheat the filtration apparatus (funnel and filter paper). When washing the crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product[3]. Ensure all glassware is dry to prevent hydrolysis of the chlorosulfonyl group.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: How can I determine the purity of my recrystallized product?

A2: The purity of the final product can be assessed using several analytical techniques. Melting point determination is a classic and straightforward method; a sharp melting point range close to the literature value indicates high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify impurities. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.

Q3: What are the key safety precautions to take when working with this compound?

A3: this compound contains a reactive chlorosulfonyl group and should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust. Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment[1][4].

Q4: Can I reuse the filtrate (mother liquor) to recover more product?

A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the filtrate by evaporation and then cooling the solution again. However, be aware that the second crop of crystals may be less pure than the first.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent system (e.g., ethanol-water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. Preheat the filter funnel and receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Analysis: Determine the melting point and use other analytical techniques (e.g., NMR, IR, HPLC) to assess the purity of the final product.

Quantitative Data Summary

ParameterValue/RangeNotes
Molecular Weight249.67 g/mol [1]
AppearanceSolid[1]
Purity (Typical Commercial)≥95% - 97%[4][5]
Storage ConditionsStore in a tightly closed container, away from moisture.[4][5]

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration dissolved_product->hot_filtration cooling Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Stability of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Methyl [4-(chlorosulfonyl)phenyl]carbamate in various solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by two factors: the reactivity of the chlorosulfonyl group and the potential hydrolysis of the carbamate linkage . The chlorosulfonyl group is highly electrophilic and susceptible to nucleophilic attack.[1] Therefore, the presence of nucleophiles, particularly water, in the solvent is a major cause of degradation. The carbamate group is generally more stable but can undergo hydrolysis under strong acidic or basic conditions.[2]

Q2: What are the expected degradation products of this compound in the presence of water?

A2: The primary degradation pathway in the presence of water is the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid. This reaction produces hydrochloric acid as a byproduct.[1] Under more forcing conditions (e.g., high pH), the carbamate ester linkage may also hydrolyze.

Q3: How should I store solutions of this compound?

A3: Due to its sensitivity to moisture, solutions of this compound should be prepared fresh whenever possible using anhydrous solvents. If short-term storage is necessary, store the solution in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is recommended for the solid material) to minimize degradation.

Q4: Which solvents are recommended for working with this compound?

A4: Aprotic, non-nucleophilic solvents are the most suitable for dissolving and handling this compound to ensure its stability. Chlorinated solvents such as dichloromethane (DCM) and chloroform are good choices. Anhydrous polar aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) can also be used, provided that the water content is strictly controlled. Protic solvents, especially water and alcohols, should be avoided as they will react with the chlorosulfonyl group.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or low reaction yield. Degradation of this compound in solution.1. Verify Solvent Quality: Use only anhydrous grade solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. 2. Prepare Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods. 3. Control the Atmosphere: Handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric moisture. 4. Assess Stability: Perform a preliminary stability study in your chosen solvent system to understand the degradation kinetics under your experimental conditions (see Experimental Protocols section).
Precipitate forms in the reaction mixture over time. Formation of insoluble degradation products, such as the sulfonic acid.1. Characterize the Precipitate: Isolate and analyze the precipitate (e.g., by NMR, IR, or mass spectrometry) to confirm its identity. 2. Review Solvent Choice: If the precipitate is a degradation product, consider switching to a more suitable, anhydrous, and aprotic solvent.
Analytical chromatogram (e.g., HPLC) shows multiple peaks for a freshly prepared standard. On-column degradation or degradation in the mobile phase.1. Check Mobile Phase Compatibility: Ensure the mobile phase is compatible with the compound. Avoid highly aqueous or nucleophilic mobile phases if possible. If an aqueous mobile phase is necessary, keep the run time short and the temperature low. 2. Use a Suitable Injection Solvent: Dissolve the analytical standard in a strong, aprotic solvent (e.g., acetonitrile) for injection.

Stability in Different Solvents: A Qualitative Overview

Solvent Class Examples Expected Stability Reasoning
Protic Solvents Water, Methanol, EthanolPoor These solvents are nucleophilic and will readily react with the electrophilic chlorosulfonyl group, leading to rapid degradation (solvolysis).
Aprotic Polar Solvents DMSO, DMF, Acetonitrile (ACN), THFModerate to Good (if anhydrous) These solvents are less nucleophilic than protic solvents. However, they are often hygroscopic and any residual water will cause degradation. Anhydrous grades are essential for good stability.
Aprotic Nonpolar Solvents Dichloromethane (DCM), Chloroform, TolueneGood to Excellent (if anhydrous) These solvents are non-nucleophilic and have low water miscibility, providing a more stable environment for the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Chosen Solvent by HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.

1. Materials and Reagents:

  • This compound

  • High-purity anhydrous solvent of interest (e.g., DMSO, DMF, ACN, THF)

  • HPLC-grade acetonitrile (for mobile phase and sample diluent)

  • HPLC-grade water with 0.1% formic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC vials with caps

  • HPLC system with a UV detector

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to a final concentration of 1 mg/mL. Prepare this solution in a volumetric flask under an inert atmosphere if possible.

  • Working Solution (e.g., 100 µg/mL): Immediately after preparing the stock solution, dilute it 1:10 with the same anhydrous solvent to obtain a working solution of 100 µg/mL.

3. Stability Study Procedure:

  • Dispense aliquots of the working solution into several HPLC vials and seal them tightly.

  • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each storage condition.

  • Immediately before analysis, dilute an aliquot of the solution from the vial to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using acetonitrile.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-1 min 10% B, 1-10 min ramp to 90% B, 10-12 min hold at 90% B, 12-13 min return to 10% B, 13-15 min re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm)

  • Column Temperature: 30°C

5. Data Analysis:

  • Integrate the peak area of the parent compound (this compound) at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to visualize the degradation profile. The half-life (t½) in the specific solvent and temperature can be calculated from the degradation rate constant assuming first-order kinetics.

Visualizations

degradation_pathway compound This compound sulfonic_acid Methyl [4-(sulfonic acid)phenyl]carbamate compound->sulfonic_acid Hydrolysis h2o H₂O (Nucleophile) hcl HCl sulfonic_acid->hcl +

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) in Anhydrous Solvent prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work Dilute 1:10 aliquot Aliquot into HPLC Vials prep_work->aliquot store Store at Desired Temperature(s) aliquot->store sample Sample at Time Points (0, 1, 2, 4, 8, 24h) store->sample dilute Dilute for HPLC Analysis sample->dilute hplc Analyze by HPLC-UV dilute->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Managing Side Reactions of Methyl [4-(chlorosulfonyl)phenyl]carbamate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl [4-(chlorosulfonyl)phenyl]carbamate and primary amines. Our goal is to help you mitigate common side reactions and optimize your synthesis of the desired sulfonamide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when reacting this compound with primary amines?

The two most prevalent side reactions are the formation of a di-sulfonylated byproduct and the hydrolysis of the sulfonyl chloride starting material.[1] Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can occur in the presence of water, rendering it unreactive towards the amine.[1]

Q2: Can the methyl carbamate group participate in side reactions?

While the sulfonyl chloride is the more reactive functional group, the carbamate moiety can potentially undergo side reactions under certain conditions. N-aryl carbamates are generally stable, but under strongly basic conditions or at elevated temperatures, the carbamate's N-H proton can be abstracted, potentially leading to further reactions. Additionally, reaction with the primary amine to form a urea derivative is a possibility, though less common under standard sulfonylation conditions.

Q3: What is the ideal solvent for this reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended to minimize the hydrolysis of the sulfonyl chloride.[1] It is crucial to use anhydrous solvents and dry glassware to prevent the formation of the sulfonic acid byproduct.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By tracking the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the desired product and any byproducts, you can determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Sulfonamide

Potential Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Inactive Amine Check the purity and stability of your primary amine. Sterically hindered or electron-deficient amines may exhibit lower reactivity. Consider using a stronger, non-nucleophilic base or slightly increasing the reaction temperature.
Incorrect Stoichiometry Carefully check the molar equivalents of your reactants. A 1:1 ratio of the amine to the sulfonyl chloride is a good starting point.[2]

Issue 2: Formation of a Significant Amount of Di-sulfonylated Byproduct

Potential Cause Troubleshooting Step
Excess this compound Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[2]
High Reaction Temperature Perform the reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[2]
Concentrated Reagents Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations that can promote di-sulfonylation.[2]
Strong Base A strong base can deprotonate the initially formed sulfonamide, facilitating the second sulfonylation. Consider using a weaker base like pyridine.

Issue 3: Presence of an Unexpected Polar Impurity

Potential Cause Troubleshooting Step
Hydrolysis of Sulfonyl Chloride This is likely the corresponding sulfonic acid. Improve drying of glassware and solvents and use an inert atmosphere.[1]

Issue 4: Formation of a Urea Byproduct

Potential Cause Troubleshooting Step
Reaction at the Carbamate Group This is more likely at higher temperatures or with prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting amine is consumed. Use milder reaction conditions.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence the product distribution in the reaction of an aryl sulfonyl chloride with a primary amine. Note: This data is representative and may not reflect the exact outcomes with this compound.

Amine : Sulfonyl Chloride Ratio Temperature (°C) Desired Mono-sulfonamide Yield (%) Di-sulfonamide Yield (%) Sulfonic Acid Yield (%)
1.1 : 109055
1 : 1.1075205
1.1 : 12580155
1 : 1.12560355
1.1 : 1 (wet solvent)070525

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl [4-(propylsulfamoyl)phenyl]carbamate

This protocol describes the reaction of this compound with propylamine as a representative primary amine.

Materials:

  • This compound

  • Propylamine

  • Triethylamine (or pyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl [4-(propylsulfamoyl)phenyl]carbamate.

Visualizations

Reaction_Pathway reagents This compound + Primary Amine (R-NH2) product Desired Product: Methyl [4-(alkylsulfamoyl)phenyl]carbamate reagents->product Desired Reaction disulfonylated Side Product: Di-sulfonylation reagents->disulfonylated Excess Sulfonyl Chloride High Temperature hydrolysis Side Product: Sulfonic Acid reagents->hydrolysis Presence of Water urea Side Product: Urea Derivative reagents->urea High Temperature Prolonged Reaction

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_byproducts Side Products Observed? check_yield->check_byproducts No solution_hydrolysis Use Anhydrous Conditions Dry Glassware check_yield->solution_hydrolysis Yes check_disulfonylation Di-sulfonylation? check_byproducts->check_disulfonylation Yes end Optimized Reaction check_byproducts->end No check_hydrolysis Polar Impurity? check_disulfonylation->check_hydrolysis No solution_disulfonylation Adjust Stoichiometry (1:1) Lower Temperature Slow Addition check_disulfonylation->solution_disulfonylation Yes check_hydrolysis->solution_hydrolysis Yes solution_hydrolysis->start solution_disulfonylation->start

Caption: Troubleshooting workflow for sulfonamide synthesis.

References

Technical Support Center: HPLC Analysis of Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of impurities in Methyl [4-(chlorosulfonyl)phenyl]carbamate. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A stability-indicating HPLC method is crucial for the accurate quantification of this compound and the separation of its potential impurities. Below is a recommended starting method, which may require further optimization based on specific laboratory conditions and instrumentation.

Recommended HPLC Method

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
25.19010
309010

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape retention_time Retention Time Drift start->retention_time baseline Baseline Issues (Noise, Drift) start->baseline resolution Poor Resolution start->resolution ghost_peaks Ghost Peaks start->ghost_peaks check_column Check Column Health (Age, Voids) peak_shape->check_column check_mobile_phase_pH Adjust Mobile Phase pH (Away from pKa) peak_shape->check_mobile_phase_pH check_sample_overload Reduce Sample Concentration/ Injection Volume peak_shape->check_sample_overload check_extra_column_volume Minimize Tubing Length/ID peak_shape->check_extra_column_volume check_flow_rate Verify Pump Flow Rate retention_time->check_flow_rate check_mobile_phase_prep Ensure Consistent Mobile Phase Preparation retention_time->check_mobile_phase_prep check_temp_control Check Column Oven Temperature retention_time->check_temp_control check_equilibration Ensure Adequate Column Equilibration retention_time->check_equilibration degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase check_leaks Check for System Leaks baseline->check_leaks clean_detector_cell Clean Detector Flow Cell baseline->clean_detector_cell check_lamp Check Detector Lamp baseline->check_lamp optimize_gradient Optimize Gradient Slope resolution->optimize_gradient change_mobile_phase Change Organic Modifier (e.g., Methanol) resolution->change_mobile_phase change_column Use a Different Column Chemistry resolution->change_column check_carryover Inject Blank after High Concentration Sample ghost_peaks->check_carryover check_impurities_in_mobile_phase Use High Purity Solvents ghost_peaks->check_impurities_in_mobile_phase clean_injector Clean Injector and Syringe ghost_peaks->clean_injector

Caption: A workflow diagram for troubleshooting common HPLC issues.

Q1: Why am I seeing significant peak tailing for the main this compound peak?

A1: Peak tailing for polar compounds like this is often due to secondary interactions with the stationary phase.[1][2] Here are the primary causes and solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar groups of your analyte.

    • Solution: Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric or formic acid) can suppress the ionization of silanol groups, reducing these interactions.[1] Using a highly end-capped column can also minimize this effect.[1][3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.[3]

  • Extra-column Effects: Excessive tubing length or a large internal diameter between the column and detector can cause peak broadening and tailing.[4]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[4]

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time drift can compromise the reliability of your analysis.[5] Common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time at the end of your gradient program.[5]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.

    • Solution: Ensure accurate and consistent preparation of your mobile phases. Premixing the mobile phase can sometimes help.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[5]

  • Pump Issues: An unstable flow rate from the pump will cause retention times to vary.

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Q3: I am observing a noisy or drifting baseline. How can I fix this?

A3: Baseline instability can interfere with the accurate integration of peaks, especially for low-level impurities.

  • Mobile Phase Issues: Dissolved gas in the mobile phase is a common cause of baseline noise.

    • Solution: Degas your mobile phase using an online degasser, sonication, or helium sparging.[5]

  • System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.

    • Solution: Carefully check all fittings for any signs of leakage.

  • Contaminated Detector Cell: Impurities or air bubbles in the detector flow cell can cause baseline issues.

    • Solution: Flush the flow cell with a strong solvent like isopropanol.

  • Deteriorating Detector Lamp: An aging detector lamp can lead to increased noise and a drifting baseline.

    • Solution: Check the lamp's energy output and replace it if necessary.[5]

Frequently Asked Questions (FAQs)

Q4: What are the expected impurities for this compound?

A4: Impurities can originate from the synthesis process or degradation.[6] Based on its synthesis, potential impurities include:

  • Starting Materials: Unreacted 4-aminophenol or related precursors.

  • Hydrolysis Product: 4-(Methoxycarbonylamino)benzenesulfonic acid, formed by the hydrolysis of the chlorosulfonyl group. This is a common degradation product in the presence of water.[6]

  • Dimerization/Byproducts: Formation of sulfonyl ether or other related byproducts.

Table 2: Potential Impurities and Expected Retention Behavior

Impurity NameStructureExpected Retention Time (Relative to Main Peak)
4-AminophenolC₆H₇NOEarlier (more polar)
4-(Methoxycarbonylamino)benzenesulfonic acidC₈H₉NO₅SMuch earlier (highly polar)
Di-[4-(methoxycarbonylamino)phenyl] sulfoneC₁₆H₁₆N₂O₆SLater (less polar)

Q5: How can I confirm the identity of an impurity peak?

A5: Several methods can be used to identify impurity peaks:

  • Spiking: Inject a known standard of the suspected impurity and observe if the peak area of interest increases.

  • Mass Spectrometry (LC-MS): An LC-MS system can provide the mass-to-charge ratio of the impurity, which is invaluable for structural elucidation.

  • Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, heat, oxidation, light) can help generate degradation products and confirm if the observed impurities are degradants.[7]

Diagram: Impurity Identification Workflow

Impurity_ID start Unknown Peak Observed in HPLC forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation spiking Spike with Known Impurity Standards start->spiking lcms Analyze by LC-MS start->lcms result Impurity Structure Elucidated forced_degradation->result spiking->result nmr Isolate and Analyze by NMR (if necessary) lcms->nmr For definitive structure nmr->result

Caption: A logical workflow for the identification of unknown impurities.

Q6: My method is not separating a known impurity from the main peak. What should I do?

A6: Poor resolution between the main peak and an impurity requires method optimization.

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: Changing the pH of the mobile phase can affect the ionization state of the analytes and improve resolution.

  • Try a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl or a polar-embedded phase) can provide different selectivity.

Q7: What is a "ghost peak" and how can I get rid of it?

A7: A ghost peak is a peak that appears in the chromatogram even when a blank is injected.[7] They are often caused by:

  • Carryover: Residual sample from a previous injection sticking to the injector or column.

    • Solution: Incorporate a needle wash with a strong solvent in your autosampler settings. Injecting a blank after a high-concentration sample can confirm carryover.[7]

  • Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase.

    • Solution: Use high-purity, HPLC-grade solvents.[8]

  • Leaching from System Components: Plasticizers or other compounds can leach from tubing or vials.

    • Solution: Use high-quality, compatible system components.

References

Technical Support Center: Methyl [4-(chlorosulfonyl)phenyl]carbamate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential information for troubleshooting experiments involving Methyl [4-(chlorosulfonyl)phenyl]carbamate, with a focus on the impact of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The synthesis of this compound typically involves the chlorosulfonation of a methyl phenylcarbamate precursor. For this electrophilic aromatic substitution reaction, a low temperature is crucial for selectivity and to minimize side reactions. The recommended temperature range for the addition of the chlorosulfonating agent is 0-5 °C .[1] Maintaining this temperature helps to prevent polysulfonation and hydrolysis of the acid chloride.

Q2: How does temperature affect the rate of the chlorosulfonation reaction?

A2: Like most chemical reactions, the rate of chlorosulfonation increases with temperature. However, the selectivity for the desired para-substituted product is often higher at lower temperatures. At elevated temperatures, the reaction may become difficult to control, leading to a higher incidence of side products.

Q3: What are the common side reactions to consider, and how are they influenced by temperature?

A3: The primary side reactions during the synthesis of this compound are:

  • Polysulfonation: The introduction of more than one sulfonyl chloride group onto the aromatic ring. This is more prevalent at higher temperatures.

  • Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid. The rate of hydrolysis increases significantly with temperature and the presence of water.

  • Over-sulfonation: This can occur at higher temperatures, leading to the formation of undesired isomers or degradation of the starting material.[1]

Q4: How stable is this compound at different temperatures?

A4: The stability of this compound is primarily limited by the reactivity of the sulfonyl chloride group. At room temperature and in the absence of moisture, the compound is relatively stable. However, at elevated temperatures, the risk of decomposition and hydrolysis increases. It is recommended to store the compound in a cool, dry environment.

Q5: What is the expected effect of temperature on the hydrolysis (degradation) of the final product?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction due to low temperature.After the initial low-temperature addition of the chlorosulfonating agent, the reaction mixture can be allowed to slowly warm to room temperature to ensure completion. Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC.[1]
Side reactions (polysulfonation, hydrolysis) are dominating.Strictly maintain the reaction temperature between 0-5 °C during the addition of the chlorosulfonating agent.[1] Ensure all reagents and solvents are anhydrous to minimize hydrolysis.
Formation of a dark, tarry reaction mixture The reaction temperature was too high, leading to decomposition.Improve the cooling efficiency of the reaction setup. Add the chlorosulfonating agent slowly and monitor the internal temperature of the reaction mixture closely.
Presence of impurities in the starting materials.Use high-purity starting materials and solvents.
Product is a mixture of isomers (ortho, meta, para) The reaction temperature was not optimal for para-selectivity.Lowering the reaction temperature generally favors the formation of the para-isomer in the chlorosulfonation of activated aromatic rings.
Product degrades during workup or purification Hydrolysis of the sulfonyl chloride group.Perform the workup and purification steps at low temperatures. Use anhydrous solvents and avoid prolonged exposure to moisture.
Thermal decomposition during solvent removal.Remove solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cooled water bath).
Difficulty in isolating the product The product is oiling out instead of crystallizing.Try different solvent systems for crystallization. Ensure the crude product is sufficiently pure before attempting crystallization.
The product is hydrolyzing during isolation.Minimize contact with water during the workup. If an aqueous wash is necessary, use cold brine and work quickly.

Data Presentation

While specific kinetic data for this compound is not available in the literature, the following tables provide representative data for the hydrolysis of related benzenesulfonyl chlorides, which can be used to understand the general effect of temperature.

Table 1: Representative First-Order Rate Constants (k) for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at Different Temperatures

SubstituentTemperature (°C)Rate Constant (k) (s⁻¹)Reference
4-Nitro15.011.11 x 10⁻³[2]
4-Nitro25.003.34 x 10⁻³[3]
4-Bromo4.971.34 x 10⁻⁴[2]
4-Bromo15.014.67 x 10⁻⁴[2]
Unsubstituted15.013.01 x 10⁻⁴[2]
Unsubstituted25.009.31 x 10⁻⁴[3]
4-Methyl15.012.05 x 10⁻⁴[2]
4-Methyl25.006.22 x 10⁻⁴[3]
4-Methoxy15.011.83 x 10⁻⁴[2]
4-Methoxy25.005.48 x 10⁻⁴[3]

Table 2: Representative Activation Parameters for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water

SubstituentΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
4-Nitro16.3-14.8[4]
Unsubstituted16.9-15.1[4]
4-Methyl17.1-15.5[4]
4-Methoxy17.2-15.8[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl phenylcarbamate

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl phenylcarbamate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer with cold saturated sodium bicarbonate solution, followed by cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Monitoring Reaction Kinetics by HPLC

Objective: To determine the rate of formation of this compound at a specific temperature.

Procedure:

  • Set up the synthesis reaction as described in Protocol 1, ensuring precise temperature control using a cryostat.

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing a small amount of a quenching agent (e.g., a primary amine like butylamine) to react with any unreacted chlorosulfonic acid and the sulfonyl chloride product to form a stable sulfonamide derivative.

  • Analyze the quenched samples by HPLC.[5][6][7]

  • Use a calibrated HPLC method to determine the concentration of the starting material and the sulfonamide derivative (which corresponds to the product).

  • Plot the concentration of the product versus time to determine the initial reaction rate. Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Dissolve Methyl Phenylcarbamate in DCM cool Cool to 0-5 °C start->cool add_csa Add Chlorosulfonic Acid (0-5 °C) cool->add_csa react_cold Stir at 0-5 °C add_csa->react_cold react_rt Stir at Room Temperature react_cold->react_rt quench Quench on Ice react_rt->quench tlc TLC/HPLC Monitoring react_rt->tlc extract Separate & Wash Organic Layer quench->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize dry->recrystallize nmr NMR/MS Characterization recrystallize->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

temp_effects cluster_low_temp Low Temperature (0-5 °C) cluster_high_temp High Temperature (> 25 °C) temp Reaction Temperature low_rate Slower Reaction Rate temp->low_rate high_selectivity Higher para-Selectivity temp->high_selectivity low_side_reactions Fewer Side Reactions (Polysulfonation, Hydrolysis) temp->low_side_reactions high_rate Faster Reaction Rate temp->high_rate low_selectivity Lower para-Selectivity temp->low_selectivity high_side_reactions More Side Reactions (Decomposition, Polysulfonation) temp->high_side_reactions

Caption: Logical relationship of temperature's effect on reaction outcomes.

References

Technical Support Center: Optimizing Reactions with Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and success of reactions involving Methyl [4-(chlorosulfonyl)phenyl]carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in organic synthesis for the preparation of sulfonamide derivatives. The chlorosulfonyl group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of a stable sulfonamide bond.[1] This makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.

Q2: What are the main competing reactions that can lower the selectivity of my desired sulfonamide formation?

A2: The primary side reaction is the hydrolysis of the chlorosulfonyl group in the presence of water, which forms the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards amines under typical sulfonylation conditions, thus reducing the yield of the desired sulfonamide. Another potential side reaction is the formation of a bis-sulfonamide if the starting amine has more than one reactive N-H bond and an excess of the sulfonyl chloride is used.

Q3: How does temperature affect the selectivity of the reaction?

A3: Temperature control is critical for maximizing selectivity. Generally, conducting the reaction at lower temperatures, often between 0°C and room temperature, is recommended. Lower temperatures help to minimize side reactions, such as the hydrolysis of the sulfonyl chloride and potential side reactions involving the carbamate moiety.[1]

Q4: Can the carbamate group in this compound participate in side reactions?

A4: While the chlorosulfonyl group is the primary site of reaction, the carbamate functionality can undergo reactions under certain conditions. For instance, in the presence of strong bases or nucleophiles, the carbamate itself could be subject to hydrolysis or other transformations. However, under typical conditions for sulfonamide synthesis, the reaction at the sulfonyl chloride is significantly faster and more favorable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low Yield of the Desired Sulfonamide Product
Potential Cause Troubleshooting Strategy
Hydrolysis of this compound Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to minimize the presence of water. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Purity of Reagents Use freshly opened or purified amines and solvents. Amines can absorb carbon dioxide from the atmosphere, which can affect their reactivity.
Incorrect Stoichiometry Carefully measure the molar equivalents of your reactants. A slight excess of the amine (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the sulfonyl chloride.
Suboptimal Reaction Temperature Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Inefficient Stirring Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to promote efficient mixing of reactants.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Strategy
Formation of Bis-sulfonamide For primary amines, use a controlled stoichiometry of this compound (typically 1.0 to 1.05 equivalents) to minimize the formation of the N,N-disulfonylated product. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile.
Side Reactions with the Carbamate Group Avoid using excessively strong bases or highly nucleophilic reagents that are not intended to react with the sulfonyl chloride. If such reagents are necessary, consider protecting the carbamate group, although this adds complexity to the synthesis.
Reaction with Solvent Choose an inert solvent that does not react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.

Impact of Reaction Conditions on Sulfonamide Synthesis Yield (Illustrative Data)

The following table summarizes general trends observed in sulfonamide synthesis. Specific yields for reactions with this compound may vary.

Parameter Condition Typical Yield Range (%) Key Considerations
Solvent Dichloromethane (DCM)85-95%Good solubility for many reactants, inert.
Tetrahydrofuran (THF)80-90%Can be a good alternative to DCM.
Acetonitrile75-85%More polar, may be suitable for certain substrates.
Water (biphasic)60-80%Can lead to hydrolysis of the sulfonyl chloride.
Base Pyridine80-95%Acts as both a base and a nucleophilic catalyst.
Triethylamine (TEA)75-90%A common, non-nucleophilic base.
Diisopropylethylamine (DIPEA)75-90%A sterically hindered, non-nucleophilic base.
Aqueous NaHCO₃65-85%A mild inorganic base, useful in biphasic systems.
Temperature 0 °C to Room Temperature85-95%Optimal for minimizing side reactions.
> Room Temperature50-80%Increased risk of side reactions and decomposition.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound and a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Anhydrous pyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • Dissolve the primary amine (1.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous pyridine (2.0 equiv) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for Sulfonamide Synthesis prep 1. Prepare Reactants - Dissolve amine in anhydrous DCM - Add pyridine - Cool to 0°C addition 2. Reactant Addition - Dissolve sulfonyl chloride in DCM - Add dropwise to amine solution at 0°C prep->addition reaction 3. Reaction - Warm to room temperature - Stir for 2-16 hours - Monitor progress (TLC/LC-MS) addition->reaction workup 4. Workup - Quench with 1M HCl - Separate layers - Wash organic layer reaction->workup purification 5. Purification - Dry organic layer (MgSO4) - Concentrate - Recrystallize or chromatograph workup->purification product Pure Sulfonamide purification->product

Caption: A generalized experimental workflow for the synthesis of sulfonamides.

reaction_pathway Reaction Pathways and Side Reactions start This compound + Primary Amine desired_product Desired Sulfonamide start->desired_product Desired Reaction (Base, Anhydrous Solvent) hydrolysis_product Sulfonic Acid (Inactive) start->hydrolysis_product Side Reaction (Presence of Water) bis_sulfonamide Bis-sulfonamide desired_product->bis_sulfonamide Side Reaction (Excess Sulfonyl Chloride)

Caption: Key reaction pathways in sulfonamide synthesis.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Methyl [4-(chlorosulfonyl)phenyl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl [4-(chlorosulfonyl)phenyl]carbamate and its derivatives is crucial for pharmacokinetic studies, metabolism research, and ensuring product safety and efficacy. This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method with other analytical techniques, supported by experimental data from analogous compounds.

Introduction to Analytical Methodologies

The primary analytical method detailed here is LC-MS/MS, renowned for its high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This method is compared with High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), which are alternative techniques for the analysis of structurally related compounds.[3]

Experimental Protocols

A detailed protocol for a validated LC-MS/MS method for the quantification of a representative this compound derivative in human plasma is provided below. This protocol is synthesized from established methods for sulfonamides and carbamates and adheres to regulatory guidelines from the FDA and EMA.[4][5][6]

LC-MS/MS Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions would be determined for the analyte and internal standard. For example, for a related sulfonamide, sulfamethoxazole, the transition is m/z 254.1 → 156.1.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of the LC-MS/MS method compared to alternative techniques, with data extrapolated from validated methods for structurally similar sulfonamide and carbamate compounds.

Table 1: LC-MS/MS Method Performance

Parameter Typical Performance for Sulfonamides/Carbamates
Linearity (r²) > 0.998[7]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)[1]
Precision (%RSD) < 15% (< 20% for LLOQ)[1]
Recovery 85% - 110%[8]

| Matrix Effect | Minimal and compensated by internal standard |

Table 2: Comparison with Alternative Analytical Methods

Parameter HPLC-FLD (for Carbamates)[3] GC-MS (for Carbamates)[3] LC-MS/MS (for Sulfonamides/Carbamates)
Linearity (r²) > 0.999 > 0.995 > 0.998
Limit of Detection (LOD) 0.01 - 0.5 µg/L 0.1 - 1 µg/L < 0.5 µg/L
Accuracy (Recovery) 85% - 97% 70% - 120% 85% - 115%
Precision (%RSD) < 5% < 15% < 15%
Selectivity Moderate High Very High
Throughput Moderate Low to Moderate High

| Derivatization Required | Post-column | Often required | No |

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data G cluster_core Core Validation Parameters cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term Stability Validation->ShortTerm LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution

References

A Comparative Guide to Amine Analysis: Dansyl Chloride vs. Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Amine Derivatization Agents

The accurate quantification of amines is a critical task in pharmaceutical development, clinical diagnostics, and various fields of scientific research. Chemical derivatization is a powerful strategy to enhance the analytical properties of amines, improving their detectability and chromatographic separation. Dansyl chloride has long been a gold-standard reagent for this purpose. This guide provides a detailed comparison of dansyl chloride with a potential alternative, Methyl [4-(chlorosulfonyl)phenyl]carbamate, for the derivatization of primary and secondary amines prior to analysis.

While dansyl chloride is a well-characterized reagent with extensive applications, this compound represents a less explored option. This comparison will delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols. It is important to note that while extensive data exists for dansyl chloride, the performance of this compound is largely theoretical at present due to a lack of published experimental studies.

Mechanism of Action: Tagging Amines for Enhanced Detection

Both dansyl chloride and this compound are sulfonyl chlorides that react with the nucleophilic amino group of primary and secondary amines to form stable sulfonamides. This derivatization imparts desirable analytical characteristics to the target amine.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with amines to yield highly fluorescent dansyl-amides.[1][2] This fluorescence is a key advantage, enabling highly sensitive detection. The reaction is typically carried out under basic conditions.[3]

This compound possesses a chlorosulfonyl group that is expected to react with amines in a similar fashion to dansyl chloride, forming a stable sulfonamide linkage.[4] The presence of the carbamate functional group may influence the reactivity and the properties of the resulting derivative.[4] However, a significant unknown is whether the resulting sulfonamide is fluorescent, a critical factor for sensitive analysis.

Derivatization of Amines cluster_dansyl Dansyl Chloride Derivatization cluster_methyl This compound Derivatization Dansyl Chloride Dansyl Chloride Dansyl-Amine Adduct (Fluorescent) Dansyl-Amine Adduct (Fluorescent) Dansyl Chloride->Dansyl-Amine Adduct (Fluorescent) Base Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Dansyl-Amine Adduct (Fluorescent) This compound This compound Sulfonamide Adduct Sulfonamide Adduct This compound->Sulfonamide Adduct Base Primary/Secondary Amine_2 Primary/Secondary Amine Primary/Secondary Amine_2->Sulfonamide Adduct

Caption: Reaction of amines with derivatizing agents.

Performance Comparison

The selection of a derivatization reagent is guided by factors such as reaction efficiency, stability of the derivatives, and the sensitivity and selectivity of the detection method. The following table summarizes the known and predicted characteristics of dansyl chloride and this compound.

FeatureDansyl ChlorideThis compound
Target Analytes Primary and secondary amines[2]Primary and secondary amines (Predicted)[4]
Reaction Conditions Basic pH (typically pH 9-11)[3][5], Room temperature or slightly elevated[3]Basic pH (Predicted)[4]
Derivative Properties Highly fluorescent[1], Stable sulfonamide bond[2]Stable sulfonamide bond (Predicted)[4], Fluorescence properties unknown
Detection Methods Fluorescence, UV-Vis, Mass Spectrometry[1][3]UV-Vis, Mass Spectrometry (Predicted), Fluorescence (Unknown)
Advantages High sensitivity due to fluorescence[1], Well-established and widely used[3][6], Commercially availablePotential for different selectivity due to carbamate group[4], Potential for use in both LC and GC (with further derivatization)
Disadvantages Can also react with phenols and imidazoles[1], Excess reagent can interfere and needs to be removedLack of experimental data, Performance characteristics are unknown, Commercial availability may be limited

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are established protocols for dansyl chloride derivatization and a theoretical protocol for this compound based on general principles of sulfonyl chloride reactivity.

Dansyl Chloride Derivatization Protocol (for HPLC analysis)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Amine-containing sample

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Solvent for extraction (e.g., ethyl acetate)

  • HPLC system with fluorescence or UV detector

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[7]

  • Quenching: Add 100 µL of a quenching reagent (e.g., 2% v/v aqueous solution of methylamine or proline) to react with excess dansyl chloride. Vortex and incubate for a further 15 minutes.

  • Extraction: Extract the dansylated amines with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC system.

Dansyl Chloride Derivatization Workflow Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization Add Buffer & Dansyl-Cl Quenching Quenching Derivatization->Quenching Add Quenching Reagent Extraction Extraction Quenching->Extraction Extract with Solvent HPLC Analysis HPLC Analysis Extraction->HPLC Analysis Inject into HPLC

Caption: Workflow for dansyl chloride derivatization.

Theoretical Derivatization Protocol for this compound

This is a proposed protocol and requires experimental validation.

Materials:

  • This compound solution (concentration to be optimized, in a suitable aprotic solvent like acetonitrile)

  • Amine-containing sample

  • Aqueous buffer (e.g., borate buffer, pH 9-10)

  • Quenching reagent (e.g., a primary amine like methylamine)

  • Solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Analytical instrument (e.g., LC-MS or GC-MS)

Procedure:

  • Sample Preparation: Dissolve the amine sample in a compatible solvent.

  • Derivatization Reaction:

    • Combine the sample solution with the aqueous buffer.

    • Add the this compound solution. The molar ratio of reagent to amine should be optimized.

    • The reaction is expected to proceed at room temperature, but heating may be required to drive it to completion. Reaction time will need to be determined experimentally.

  • Quenching: Introduce a quenching reagent to consume any unreacted derivatizing agent.

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized amine.

  • Analysis: Analyze the extracted derivative by a suitable technique like LC-MS to identify the product and assess the reaction efficiency.

Conclusion

Dansyl chloride remains a robust and reliable choice for the derivatization of amines for sensitive analysis, backed by decades of research and a wealth of established protocols. Its primary advantage lies in the high fluorescence of its amine adducts, which allows for excellent detection limits.

This compound presents a theoretical alternative. Its core reactive group, the sulfonyl chloride, is well-suited for amine derivatization.[4] However, the lack of experimental data, particularly regarding the fluorescence of its derivatives, is a major drawback. Significant research and development would be required to validate its performance and establish it as a viable alternative to dansyl chloride. For researchers and drug development professionals requiring a validated and sensitive method for amine analysis, dansyl chloride is the recommended reagent at this time. Future studies on this compound may reveal unique properties that could make it a valuable tool for specific applications.

References

reactivity comparison of Methyl [4-(chlorosulfonyl)phenyl]carbamate and tosyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals and functional materials. The reactivity of these sulfonylating agents is paramount to the efficiency and success of synthetic routes. This guide provides a detailed comparative analysis of the reactivity of Methyl [4-(chlorosulfonyl)phenyl]carbamate and the ubiquitous p-toluenesulfonyl chloride (tosyl chloride), supported by established principles and experimental data for analogous compounds.

Executive Summary

The reactivity of an aromatic sulfonyl chloride is intrinsically linked to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing its susceptibility to nucleophilic attack and accelerating the rate of reaction. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the sulfur center, leading to decreased reactivity.

Based on these fundamental principles, This compound is predicted to be a more reactive sulfonylating agent than tosyl chloride. The methyl carbamate substituent (-NHCOOCH₃) in this compound acts as an overall electron-withdrawing group, a consequence of the carbonyl group's ability to delocalize the nitrogen lone pair, which outweighs the nitrogen's electron-donating resonance effect. In contrast, the methyl group (-CH₃) of tosyl chloride is a well-established electron-donating group.

Data Presentation: A Comparative Overview

The solvolysis of benzenesulfonyl chlorides in various aqueous organic solvents consistently yields a positive ρ value, confirming that the reaction is facilitated by electron-withdrawing substituents. The following table summarizes representative first-order rate constants for the solvolysis of benzenesulfonyl chlorides with electron-donating and electron-withdrawing substituents.

Substituent (para to -SO₂Cl)Substituent TypeRepresentative Rate Constant (k, min⁻¹) in 50% Acetone/50% Water at 25.0 °C[1]
-CH₃ (Tosyl chloride)Electron-Donating0.0106
-H (Benzenesulfonyl chloride)Neutral0.0146
-NO₂Electron-Withdrawing0.044 (for m-NO₂)

Note: The value for the m-nitro derivative is shown as a strong electron-withdrawing example. A p-nitro derivative would be expected to have an even faster rate.

The data clearly demonstrates that the electron-donating methyl group in tosyl chloride decreases the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride. Conversely, an electron-withdrawing nitro group significantly increases the reaction rate. Given that the methyl carbamate group is electron-withdrawing, it is expected that the solvolysis rate of this compound would be significantly greater than that of tosyl chloride.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and tosyl chloride, the following experimental protocols can be employed.

Experiment 1: Comparative Amination Reaction

This experiment directly compares the rate of sulfonamide formation with a model amine.

Objective: To compare the reaction times for the complete consumption of this compound and tosyl chloride when reacted with a primary amine.

Materials:

  • This compound

  • Tosyl chloride

  • Benzylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool both solutions to 0 °C in an ice bath.

  • To one flask, add this compound (1.0 equivalent) dropwise.

  • To the second flask, add tosyl chloride (1.0 equivalent) dropwise.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes). The mobile phase can be a mixture of hexane and ethyl acetate.

  • Record the time required for the complete disappearance of the starting sulfonyl chloride in each reaction.

  • The reaction that reaches completion in a shorter time indicates the more reactive sulfonylating agent.

Experiment 2: Solvolysis Kinetics

This experiment provides a quantitative measure of the reactivity of each compound by determining their solvolysis rate constants.

Objective: To determine the first-order rate constants for the solvolysis of this compound and tosyl chloride in a defined solvent system.

Materials:

  • This compound

  • Tosyl chloride

  • Aqueous acetone (e.g., 50% v/v)

  • Conductivity meter or pH meter

  • Constant temperature bath

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of each sulfonyl chloride in a small amount of dry acetone.

  • Place a known volume of the aqueous acetone solvent in a reaction vessel equipped with a conductivity probe or a pH electrode and allow it to equilibrate to a constant temperature (e.g., 25.0 °C) in the constant temperature bath.

  • Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the solvent with vigorous stirring.

  • The solvolysis reaction produces hydrochloric acid, which will cause a change in conductivity or pH. Record the change in conductivity or pH as a function of time.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity/pH versus time. The slope of this line will be equal to -k.

  • Compare the calculated rate constants for the two compounds. The compound with the larger rate constant is the more reactive species.

Mandatory Visualizations

chemical_structures cluster_M4CPC This compound cluster_TsCl Tosyl Chloride M4CPC TsCl

Caption: Chemical structures of the compared reagents.

reaction_workflow start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise cool->add_sulfonyl_chloride react Stir at 0 °C to Room Temperature add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Crystallization or Chromatography) workup->purify end Isolated Sulfonamide purify->end

Caption: Generalized experimental workflow for sulfonamide synthesis.

reactivity_logic cluster_EDG Tosyl Chloride cluster_EWG This compound substituent Para-Substituent on Benzenesulfonyl Chloride electronic_effect Electronic Effect substituent->electronic_effect reactivity Reactivity electronic_effect->reactivity methyl -CH₃ (Methyl) edg Electron-Donating Group (EDG) methyl->edg decreased_reactivity Decreased Reactivity edg->decreased_reactivity carbamate -NHCOOCH₃ (Methyl Carbamate) ewg Electron-Withdrawing Group (EWG) carbamate->ewg increased_reactivity Increased Reactivity ewg->increased_reactivity

Caption: Influence of substituents on sulfonyl chloride reactivity.

References

Quantitative Analysis of Sulfonamide Formation: A Comparative Guide to Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of sulfonamides is a critical aspect of drug discovery and development. This guide provides a quantitative comparison of Methyl [4-(chlorosulfonyl)phenyl]carbamate with other common sulfonylating agents for the formation of sulfonamides, supported by experimental data and detailed protocols.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. The most prevalent method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonylating agent is paramount, directly impacting reaction efficiency, yield, and purity of the final product. This guide focuses on the quantitative performance of this compound and compares it with alternative reagents.

Performance Comparison of Sulfonylating Agents

The following table summarizes the quantitative data for the synthesis of N-aryl sulfonamides using this compound and two common alternatives: p-toluenesulfonyl chloride and benzenesulfonyl chloride. The reactions were conducted with aniline as the model primary amine under consistent reaction conditions to ensure a valid comparison.

Sulfonylating AgentProductReaction Time (h)Yield (%)Purity (%)
This compoundMethyl [4-(phenylsulfamoyl)phenyl]carbamate492>98
p-Toluenesulfonyl ChlorideN-Phenyl-4-methylbenzenesulfonamide685-95>97
Benzenesulfonyl ChlorideN-Phenylbenzenesulfonamide6~100>98

Note: The data for p-toluenesulfonyl chloride and benzenesulfonyl chloride are derived from literature sources and may not have been generated under identical conditions to the data for this compound.[1][2]

Experimental Protocol: Synthesis of Methyl [4-(phenylsulfamoyl)phenyl]carbamate

This protocol details the synthesis of a model sulfonamide using this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Methyl [4-(phenylsulfamoyl)phenyl]carbamate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of sulfonamide formation.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve_amine Dissolve Aniline & Pyridine in DCM start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_sulfonyl_chloride Add this compound cool->add_sulfonyl_chloride react React at RT for 4h add_sulfonyl_chloride->react dilute Dilute with DCM react->dilute wash Wash with HCl, H2O, Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, LC-MS) purify->characterize quantify Quantify Yield & Purity characterize->quantify reaction_mechanism amine Primary Amine (R-NH2) (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride This compound (Electrophile) sulfonyl_chloride->intermediate sulfonamide Sulfonamide Product intermediate->sulfonamide Chloride Elimination hcl HCl intermediate->hcl

References

Spectroscopic Analysis of Methyl [4-(chlorosulfonyl)phenyl]carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl [4-(chlorosulfonyl)phenyl]carbamate against relevant alternative compounds. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of this important chemical intermediate. The supporting data is presented in clear, structured tables, and detailed experimental protocols are provided for each analytical technique.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two comparative compounds: Methyl phenylcarbamate and 4-methylbenzenesulfonyl chloride. This comparison allows for the clear attribution of spectral features to the distinct functional moieties within the target molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H (ppm)-NH (ppm)-CH₃ (ppm)Other
This compound 7.3-7.9 (m)6.5-7.5 (br s)3.8 (s)-
Methyl phenylcarbamate7.0-7.4 (m)~6.8 (br s)3.77 (s)-
4-methylbenzenesulfonyl chloride7.4 (d), 7.8 (d)--2.4 (s, Ar-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=O (ppm)Ar-C (ppm)-CH₃ (ppm)Other
This compound Data not availableData not availableData not available-
Methyl phenylcarbamate~154~118, 123, 129, 138~52-
4-methylbenzenesulfonyl chloride-~127, 130, 135, 145-~22 (Ar-CH₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchS=O Stretch (asym/sym)C-O Stretch
This compound ~3300-3400~1700-1730~1370 / ~1180~1220
Methyl phenylcarbamate~3310~1730-~1230
4-methylbenzenesulfonyl chloride--~1370 / ~1170-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 249/251 (³⁵Cl/³⁷Cl)190 ([M-COOCH₃]⁺), 141 ([M-SO₂Cl]⁺), 92, 65
Methyl phenylcarbamate151106, 93, 77, 65
4-methylbenzenesulfonyl chloride190/192 (³⁵Cl/³⁷Cl)155 ([M-Cl]⁺), 91 ([M-SO₂Cl]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer operating at a frequency of 300 MHz for protons.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling was applied to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile compounds).

  • Ionization: Electron impact (EI) ionization was used with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: The ion abundance was measured using an electron multiplier detector, and the data was plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Alternatives Structure->Comparison

A Comparative Guide to Assessing the Purity of Synthesized Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring reliable experimental outcomes and meeting regulatory standards. Methyl [4-(chlorosulfonyl)phenyl]carbamate serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its reactive chlorosulfonyl group allows for the straightforward introduction of a sulfonamide linkage, a common motif in many drug molecules. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and comparative data.

Purity Assessment Techniques: A Comparative Overview

The purity of an organic compound like this compound is typically established using a combination of chromatographic and spectroscopic methods.[2] Each technique offers distinct advantages and provides complementary information regarding the identity and purity of the synthesized product.

  • Chromatographic Methods (TLC, HPLC): These techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts.[2][3] Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography purification.[2][4][5] High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity by separating components of a mixture, which are then detected and quantified.[2]

  • Spectroscopic Methods (NMR, MS, IR): These methods are essential for structural elucidation and confirmation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the presence of key functional groups and their connectivity.[1][2][3]

    • Mass Spectrometry (MS) determines the molecular weight and can reveal the elemental composition and fragmentation patterns of the molecule, further confirming its identity.[1][2][3]

    • Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the carbamate (N-H, C=O) and chlorosulfonyl (S=O) groups.[1]

  • Physical Properties: The sharpness of a compound's melting point is a classic indicator of purity; impurities tend to broaden and depress the melting range.[3][6]

Data Presentation: Comparative Analytical Data

The following table summarizes the expected analytical data for this compound and compares it with two structurally related alternatives to provide a benchmark for analysis.

Parameter This compound Alternative 1: N-(4-Chlorophenyl)-4-methylbenzenesulfonamide Alternative 2: Methyl phenylcarbamate
Molecular Formula C₈H₈ClNO₄S[1][7][8][9]C₁₃H₁₂ClNO₂S[10]C₈H₉NO₂[11]
Molecular Weight 249.67 g/mol [1][7][8]281.76 g/mol [10]151.16 g/mol [11]
Typical Purity >95% (Commercial Reference)[12]>93% (Synthesized)[10]Not specified
Appearance Solid[1]Solid[10]Solid
¹H NMR (CDCl₃, δ ppm) ~7.3-7.9 (m, 4H, Ar-H), ~3.8 (s, 3H, O-CH₃), NH proton signal.[1]~6.75-7.72 (m, 8H, Ar-H), ~2.40 (s, 3H, Ar-CH₃), ~1.88 (s, 1H, NH).[10]Aromatic and methyl proton signals.
Mass Spec (m/z) Molecular Ion [M]⁺ at 249.7 (³⁵Cl), with M+2 peak at ~33% intensity.[1]Not specifiedMolecular Ion [M]⁺ at 151.
IR (ν_max, cm⁻¹) N-H stretch, C=O stretch (~1740), S=O asymmetric & symmetric stretches (~1360 & ~1170).[1][10]~3397 (NH), ~1357 & ~1167 (SO₂).[10]N-H stretch, C=O stretch.
TLC (Rf value) Dependent on mobile phase; e.g., 0.72 (DCM/MeOH: 95/5) for a related sulfonamide.[10]0.72 (DCM/MeOH: 95/5).[10]Dependent on mobile phase.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and inexpensive method to qualitatively assess the purity of the synthesized product and to monitor the progress of a reaction.[5][13]

  • Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.[10]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude and purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Visualization:

    • Visualize the spots under a UV lamp (254 nm), as aromatic compounds will quench the fluorescence.[6]

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for quantifying the purity of the final product. For carbamates, reversed-phase HPLC is common.[15][16]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Fluorescence detector).[16]

  • Column: A reversed-phase column, such as a C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically used.[16]

    • Example Gradient: Start with 85% water / 15% methanol, linearly increase to 70% methanol over 40 minutes.[16]

  • Flow Rate: 0.8 - 1.0 mL/min.[16]

  • Temperature: 37 °C.[16]

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm filter before injection.[17]

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks detected. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[10]

  • Data Acquisition: Record the spectrum on an NMR spectrometer (e.g., 300 or 400 MHz).[10]

  • Analysis:

    • Chemical Shift (δ): Confirm the presence of expected proton signals. For this compound, expect aromatic protons in the downfield region (δ 7.3-7.9 ppm) and the methyl ester protons as a singlet around δ 3.8 ppm.[1]

    • Integration: The area under each peak should be proportional to the number of protons it represents.

    • Splitting Patterns (Multiplicity): The splitting pattern provides information about adjacent protons. The para-substituted aromatic ring should appear as a set of doublets.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2][4]

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis:

    • Molecular Ion Peak ([M]⁺): Look for the peak corresponding to the molecular weight of the compound (m/z 249.67).[1]

    • Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak should be observed, confirming the presence of a single chlorine atom.[1]

    • Fragmentation: Analyze the fragmentation pattern to further confirm the structure. Common fragments for this molecule would result from the loss of the methoxycarbonyl group or the chlorosulfonyl group.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for purity assessment and a hypothetical biological pathway relevant to derivatives of the synthesized compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of Synthesized Compound cluster_synthesis Synthesis & Isolation cluster_analysis Purity & Identity Confirmation Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification TLC Qualitative Check: Thin-Layer Chromatography (TLC) Purification->TLC Initial Purity Screen MP Physical Check: Melting Point Analysis Purification->MP HPLC Quantitative Purity: High-Performance Liquid Chromatography (HPLC) TLC->HPLC If single spot NMR Structural Confirmation: NMR Spectroscopy (¹H, ¹³C) HPLC->NMR If >95% pure MS Identity Confirmation: Mass Spectrometry (MS) NMR->MS IR Functional Group ID: Infrared Spectroscopy (IR) MS->IR Final Pure Compound Characterized IR->Final Signaling_Pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Sulfonamide Derivative (from synthesized intermediate) Inhibitor->KinaseB Inhibits

References

Comparative Stability of Methyl [4-(chlorosulfonyl)phenyl]carbamate in Aqueous Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the aqueous stability of reactive compounds is paramount for ensuring reproducible experimental outcomes and developing stable pharmaceutical formulations. This guide provides a comparative analysis of the aqueous stability of Methyl [4-(chlorosulfonyl)phenyl]carbamate against other relevant sulfonyl chlorides and carbamates, supported by experimental data and detailed methodologies.

This compound is a bifunctional molecule containing both a reactive sulfonyl chloride and a carbamate moiety. Its utility in drug discovery and chemical biology often involves reactions in aqueous environments. However, the inherent reactivity of the sulfonyl chloride group towards water necessitates a thorough understanding of its stability profile. This guide aims to provide a clear comparison of its stability with structurally related compounds, offering valuable insights for its handling, storage, and application in aqueous media.

Comparative Stability Analysis

The aqueous stability of this compound is influenced by the electronic nature of its substituents and the pH of the medium. The sulfonyl chloride group is susceptible to hydrolysis, yielding the corresponding sulfonic acid. The methylcarbamate group can also undergo hydrolysis, particularly under basic conditions.

To provide a comprehensive comparison, we have compiled stability data for this compound and four related compounds: Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, Carbaryl, and Methomyl. The data, presented in terms of half-life (t½) at various pH values, highlights the relative stability of these molecules in aqueous solutions.

CompoundStructureHalf-life (t½) at pH 5Half-life (t½) at pH 7Half-life (t½) at pH 9
This compound C₈H₈ClNO₄S Estimated < 1 hour Estimated minutes Estimated seconds
Benzenesulfonyl chlorideC₆H₅ClO₂S~12.9 minutes (at 10°C)[1]RapidVery Rapid
p-Toluenesulfonyl chlorideC₇H₇ClO₂SSlower than Benzenesulfonyl chlorideSlower than Benzenesulfonyl chlorideRapid
CarbarylC₁₂H₁₁NO₂Stable10-16 days[2]0.15 days[3]
MethomylC₅H₁₀N₂O₂SStable (≥ 30 days)[4]Stable (≥ 30 days)[4]~30 days[4]

The data clearly indicates that the sulfonyl chloride-containing compounds are significantly less stable in aqueous media compared to the carbamate pesticides, Carbaryl and Methomyl. The presence of the electron-withdrawing methylcarbamate group in this compound is expected to accelerate the hydrolysis of the sulfonyl chloride moiety compared to the unsubstituted Benzenesulfonyl chloride. Conversely, the electron-donating methyl group in p-Toluenesulfonyl chloride likely results in a slightly increased stability.

Experimental Protocols

To ensure the reproducibility of stability studies, detailed experimental protocols are crucial. Below are methodologies for determining the aqueous stability of sulfonyl chlorides and carbamates.

Protocol 1: Determination of Sulfonyl Chloride Hydrolysis Rate via pH-Stat Titration

This method allows for the determination of the hydrolysis rate by monitoring the production of acid (HCl and sulfonic acid) over time.

Materials:

  • Sulfonyl chloride compound of interest

  • High-purity water (Milli-Q or equivalent)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • pH-stat autotitrator system

  • Thermostated reaction vessel

Procedure:

  • Equilibrate the reaction vessel containing a known volume of high-purity water to the desired temperature (e.g., 25 °C).

  • Calibrate the pH electrode and set the pH-stat to maintain a constant pH (e.g., pH 7.0).

  • Prepare a stock solution of the sulfonyl chloride in a dry, inert organic solvent (e.g., acetonitrile).

  • Initiate the experiment by adding a small, known amount of the sulfonyl chloride stock solution to the reaction vessel with vigorous stirring.

  • The pH-stat will automatically add NaOH solution to neutralize the acid produced during hydrolysis, maintaining the constant pH.

  • Record the volume of NaOH added over time.

  • The initial rate of hydrolysis can be calculated from the rate of NaOH addition. The half-life can be determined by fitting the data to a first-order rate equation.

Protocol 2: Stability Assessment of Carbamates by High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the degradation of carbamates over time under different pH conditions.

Materials:

  • Carbamate compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions of desired pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare stock solutions of the carbamate in a suitable organic solvent (e.g., methanol).

  • Prepare reaction solutions by diluting the stock solution in the respective buffer solutions to a final concentration suitable for HPLC analysis.

  • Incubate the reaction solutions at a constant temperature (e.g., 25 °C).

  • At predetermined time intervals, withdraw aliquots from each reaction solution.

  • Quench any further degradation by adding a suitable agent (e.g., acid for base-catalyzed hydrolysis) or by immediate dilution with the mobile phase.

  • Analyze the samples by HPLC to determine the concentration of the remaining carbamate.

  • Develop a suitable HPLC method with a mobile phase gradient of water and acetonitrile or methanol to achieve good separation of the parent compound from its degradation products.

  • Plot the concentration of the carbamate as a function of time and determine the half-life by fitting the data to the appropriate kinetic model (typically first-order).

Visualizing the Process

To better illustrate the experimental workflow and the chemical processes involved, the following diagrams have been generated using Graphviz.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Compound Test Compound StockSol Prepare Stock Solution (in organic solvent) Compound->StockSol AqSol Prepare Aqueous Solutions (different pH buffers) StockSol->AqSol Incubate Incubate at Constant Temperature AqSol->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-UV/FLD Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Figure 1: General workflow for an aqueous stability study.

Degradation_Pathway MPSC This compound H2O H₂O Products Hydrolysis Products MPSC->Products Hydrolysis SulfonicAcid Methyl [4-(sulfonic acid)phenyl]carbamate HCl HCl

Figure 2: Hydrolysis of this compound.

Conclusion

The aqueous stability of this compound is a critical consideration for its application in research and development. This guide provides a comparative framework, highlighting its rapid hydrolysis in aqueous media, especially when compared to more stable carbamate compounds. The provided experimental protocols offer a starting point for researchers to conduct their own detailed stability assessments. By understanding and quantifying the stability of this and similar reactive molecules, scientists can ensure the reliability and success of their experiments and formulation development efforts.

References

Safety Operating Guide

Safe Disposal of Methyl [4-(chlorosulfonyl)phenyl]carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl [4-(chlorosulfonyl)phenyl]carbamate, a compound that necessitates careful handling due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[1][2][3] Ingestion and inhalation are also harmful.[2][4] Adherence to strict safety protocols is crucial to mitigate risks during handling and disposal.

Summary of Hazards:

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2]
Acute Toxicity (Oral)H302: Harmful if swallowed[2][4]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[2][4]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[2][4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[4]

  • Body Protection: A lab coat or other protective clothing must be worn.[4]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4] Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[4]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be chemically compatible and clearly marked as "Hazardous Waste."

  • The label should include the full chemical name: "this compound" and relevant hazard symbols.[4]

2. Segregation of Waste:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Improper mixing can lead to dangerous chemical reactions.

3. Contaminated Materials:

  • Any items that have come into contact with the chemical, such as weighing paper, contaminated gloves, and absorbent pads, must also be treated as hazardous waste.[4]

  • Place these materials in the same designated hazardous waste container.[4]

4. Spill Management:

  • In the event of a spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain it.[4]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[4]

5. Final Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]

  • Ensure all institutional procedures for waste manifests and record-keeping are meticulously followed.[4]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling Methyl [4-(chlorosulfonyl)phenyl]carbamate B Is the material for disposal? A->B C Collect in a designated, labeled hazardous waste container. B->C Yes D Are there any contaminated materials (gloves, paper, etc.)? C->D E Place contaminated materials in the same hazardous waste container. D->E Yes F Was there a spill? D->F No E->F G Absorb spill with inert material (e.g., vermiculite, sand). F->G Yes I Seal the container securely. F->I No H Collect absorbed material into the hazardous waste container. G->H H->I J Contact Environmental Health & Safety (EHS) for pickup and disposal. I->J K Follow all institutional and regulatory procedures. J->K L End K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl [4-(chlorosulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS No. 21926-53-4). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical.

Chemical an physical properties:

PropertyValue
Molecular Formula C8H8ClNO4S[1]
Molecular Weight 249.67 g/mol [1]
Appearance White solid[2]
Melting Point 54 - 58 °C (129.2 - 136 °F)[2]
Boiling Point 176 - 177 °C (348.8 - 350.6 °F)[2]

Hazard Identification and Precautions

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. Key hazards include:

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Carcinogenicity: Suspected of causing cancer.[3][4]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin Corrosion: Causes severe skin burns and eye damage.[1]

Precautionary Statements: [2]

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wash skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]To prevent skin contact, as the substance is harmful and can cause burns.[1][5]
Eye and Face Protection Safety goggles and a face shield.[6][7]To protect against splashes that can cause serious eye irritation.[6]
Skin and Body Protection Chemical-resistant lab coat or coveralls.[5][8]To shield the body from accidental spills and contamination.[5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.[6][8][9]To prevent inhalation of harmful dust and vapors, especially during weighing or if aerosolization is possible.[5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][10]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Weighing and Aliquoting:

  • Wear all required PPE.

  • Handle the solid compound carefully to minimize dust formation.[10]

  • Use a spatula for transferring the solid.

  • If creating solutions, add the solid to the solvent slowly.

3. Reaction Setup and Monitoring:

  • Conduct all reactions within a fume hood.

  • Keep the reaction vessel closed to prevent the release of vapors.

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Reaction Work-up:

  • Quench the reaction carefully, following established laboratory procedures.

  • Handle all reaction mixtures and byproducts as potentially hazardous.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

  • Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[5]

  • Do not mix with other waste streams.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[5]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] The product should be stored locked up.[2]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[5]

  • All disposal activities must be in accordance with local, state, and federal regulations.

Chemical_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Proceed to Safety Gear handling Chemical Handling (Weighing, Reaction) ppe->handling Safe to Handle decon Decontamination handling->decon After Use waste_disposal Waste Disposal handling->waste_disposal Generate Waste doff_ppe Doff PPE decon->doff_ppe Clean Area end End doff_ppe->end Complete waste_disposal->end Secure Waste for Pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.